molecular formula C25H28N2O2 B1664352 Acrisorcin CAS No. 7527-91-5

Acrisorcin

Cat. No.: B1664352
CAS No.: 7527-91-5
M. Wt: 388.5 g/mol
InChI Key: YZODJQFXMFEJRM-UHFFFAOYSA-N
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Description

Acrisorcin is a topical anti-fungal agent. This compound is comprised of two active ingredients, 9-aminoacridine and 4-hexylresorcinol, but its clinical use has been discontinued.
See also: Hexylresorcinol (has active moiety) ... View More ...

Properties

IUPAC Name

acridin-9-amine;4-hexylbenzene-1,3-diol
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InChI

InChI=1S/C13H10N2.C12H18O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h1-8H,(H2,14,15);7-9,13-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZODJQFXMFEJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10226234
Record name Acrisorcin
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Molecular Weight

388.5 g/mol
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CAS No.

7527-91-5
Record name Acrisorcin
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Record name ACRISORCIN
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Foundational & Exploratory

Acrisorcin: A Deep Dive into its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin, a topical anti-infective agent, is a combination of two active pharmaceutical ingredients: 9-aminoacridine and 4-hexylresorcinol. Historically used for the treatment of pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia, this compound's efficacy stems from the distinct and potentially synergistic mechanisms of its components. This technical guide provides a comprehensive exploration of the molecular and biochemical pathways through which this compound exerts its antifungal effects.

Core Components and Individual Mechanisms of Action

This compound's antifungal activity is a composite of the actions of its two constituents, each targeting different essential cellular processes in fungi.

9-Aminoacridine: A DNA Intercalator Targeting Nucleic Acid and Protein Synthesis

9-Aminoacridine is a planar heterocyclic molecule renowned for its ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, thereby impeding the processes of DNA replication and transcription. By interfering with these fundamental cellular functions, 9-aminoacridine effectively halts fungal cell proliferation.

Furthermore, recent studies have indicated that 9-aminoacridine can also inhibit ribosome biogenesis. This disruption of protein synthesis machinery further contributes to its antifungal efficacy by preventing the production of essential enzymes and structural proteins necessary for fungal survival and growth.

4-Hexylresorcinol: A Multi-faceted Agent Targeting Fungal Cell Integrity and Metabolism

4-Hexylresorcinol is an amphiphilic molecule with a phenolic ring and a hexyl chain, a structure that facilitates its interaction with and disruption of cellular membranes. This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.

A key and well-characterized mechanism of 4-hexylresorcinol is its potent inhibition of tyrosinase, a copper-containing enzyme crucial for melanin biosynthesis in many organisms. While the direct relevance of tyrosinase inhibition to the treatment of Malassezia infections is not fully elucidated, this enzyme is involved in various oxidative processes, and its inhibition may contribute to the overall antifungal effect. Additionally, 4-hexylresorcinol has demonstrated broader antiseptic properties.

Putative Synergistic Mechanism of this compound

While specific studies detailing the synergistic interaction between 9-aminoacridine and 4-hexylresorcinol in the context of this compound are limited, a logical hypothesis for their combined efficacy can be formulated. The disruption of the fungal cell membrane by 4-hexylresorcinol could facilitate the entry of 9-aminoacridine into the cell. This would lead to higher intracellular concentrations of 9-aminoacridine, enhancing its ability to intercalate with DNA and inhibit protein synthesis. This two-pronged attack—compromising the cell's outer defenses while simultaneously shutting down its internal replication and metabolic machinery—would likely result in a more potent antifungal effect than either agent alone.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory action of 4-hexylresorcinol on tyrosinase.

CompoundTarget EnzymeParameterValueReference
4-HexylresorcinolMushroom TyrosinaseIC50 (monophenolase)1.24 µM[Not Available]
4-HexylresorcinolMushroom TyrosinaseIC50 (diphenolase)0.85 µM[Not Available]
4-HexylresorcinolTyrosinaseCatalytic constant (kcat)0.85 ± 0.04 s⁻¹[1]
4-HexylresorcinolTyrosinaseMichaelis constant (Km)60.31 ± 6.73 µM[1]

Experimental Protocols

Tyrosinase Inhibition Assay (General Protocol)

This protocol outlines a typical colorimetric assay to determine the inhibitory effect of a compound on tyrosinase activity.

  • Preparation of Reagents:

    • Tyrosinase enzyme solution (e.g., from mushroom).

    • Substrate solution (e.g., L-DOPA or L-tyrosine).

    • Phosphate buffer (pH 6.8).

    • Test compound (e.g., 4-hexylresorcinol) dissolved in a suitable solvent.

    • Positive control (e.g., Kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations, the positive control, and a solvent control to respective wells.

    • Add the tyrosinase enzyme solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

DNA Intercalation Assay (General Protocol)

This protocol describes a common method to assess the ability of a compound to intercalate into DNA using a topoisomerase I unwinding assay.

  • Preparation of Reagents:

    • Supercoiled plasmid DNA.

    • Topoisomerase I.

    • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

    • Test compound (e.g., 9-aminoacridine) dissolved in a suitable solvent.

    • Known DNA intercalator as a positive control (e.g., ethidium bromide).

    • Stop solution (containing SDS and proteinase K).

    • Loading dye.

  • Assay Procedure:

    • Incubate the supercoiled plasmid DNA with varying concentrations of the test compound and the positive control.

    • Add topoisomerase I to the reaction mixtures and incubate to allow for DNA relaxation.

    • Stop the reaction by adding the stop solution.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Analysis:

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

    • Intercalating agents will inhibit the relaxation of supercoiled DNA by topoisomerase I, resulting in the persistence of the supercoiled DNA band at higher concentrations of the compound.

Visualizations

Acrisorcin_MoA cluster_4HR 4-Hexylresorcinol cluster_9AA 9-Aminoacridine cluster_Synergy Synergistic Effect HR 4-Hexylresorcinol Membrane Fungal Cell Membrane HR->Membrane Interacts with Tyrosinase Tyrosinase HR->Tyrosinase Binds to Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption AA 9-Aminoacridine Disruption->AA Facilitates entry of Inhibition_Tyr Inhibition Tyrosinase->Inhibition_Tyr Fungal_Death Fungal Cell Death Inhibition_Tyr->Fungal_Death DNA Fungal DNA AA->DNA Intercalates into Ribosome Ribosome Biogenesis AA->Ribosome Targets Intercalation DNA Intercalation DNA->Intercalation Replication DNA Replication Intercalation->Replication Transcription Transcription Intercalation->Transcription Inhibition_Rep Inhibition Replication->Inhibition_Rep Inhibition_Trans Inhibition Transcription->Inhibition_Trans Inhibition_Rep->Fungal_Death Inhibition_Trans->Fungal_Death Inhibition_Ribo Inhibition Ribosome->Inhibition_Ribo Inhibition_Ribo->Fungal_Death Synergy_text Membrane disruption by 4-Hexylresorcinol facilitates entry of 9-Aminoacridine, enhancing its intracellular activity.

Caption: Proposed mechanism of action of this compound.

Tyrosinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compound) start->prep_reagents setup_plate Set up 96-well plate (Test Compound, Controls) prep_reagents->setup_plate add_enzyme Add Tyrosinase Enzyme setup_plate->add_enzyme incubate1 Incubate (e.g., 10 min, 25°C) add_enzyme->incubate1 add_substrate Add Substrate (e.g., L-DOPA) incubate1->add_substrate measure_abs Measure Absorbance (e.g., 475 nm) Kinetically add_substrate->measure_abs analyze_data Analyze Data (Calculate % Inhibition) measure_abs->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for a tyrosinase inhibition assay.

DNA_Intercalation_Workflow start Start prep_reagents Prepare Reagents (Supercoiled DNA, Topo I, Buffers, Test Compound) start->prep_reagents incubate_dna_compound Incubate DNA with Test Compound prep_reagents->incubate_dna_compound add_topo Add Topoisomerase I incubate_dna_compound->add_topo incubate2 Incubate to allow relaxation add_topo->incubate2 stop_reaction Stop Reaction (SDS, Proteinase K) incubate2->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (UV Transilluminator) gel_electrophoresis->visualize analyze_results Analyze Results (Assess DNA Relaxation) visualize->analyze_results end End analyze_results->end

Caption: Experimental workflow for a DNA intercalation assay.

References

An In-depth Technical Guide to the Chemical Structure of Acrisorcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Acrisorcin, a topical antifungal agent. Given the limited availability of detailed structural data for the this compound complex itself, this guide focuses on the well-characterized structures of its constituent active ingredients: 9-aminoacridine and 4-hexylresorcinol. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical properties of this compound.

Introduction

This compound is a topical anti-infective agent, primarily used as a fungicide for the treatment of tinea versicolor.[1][2] It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][3] The antifungal properties of this compound are attributed to the combined effects of its components. 9-aminoacridine is a fluorescent dye with antiseptic and mutagenic properties that intercalates with DNA, while 4-hexylresorcinol is an antiseptic and local anesthetic.[4][5][6]

Chemical and Physical Properties

This compound is described as a yellow crystalline solid.[7] The following tables summarize the key chemical and physical properties of this compound and its individual components.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number7527-91-5
Molecular FormulaC₂₅H₂₈N₂O₂
Molecular Weight388.51 g/mol [3]
IUPAC Name4-hexylbenzene-1,3-diol;acridin-9-amine
SynonymsAkrinol, Acrisorcina[3]

Table 2: Physicochemical Properties of this compound and its Components

PropertyThis compound9-Aminoacridine4-Hexylresorcinol
Appearance Yellow crystals[7]Yellow needles[8]Pale-yellow viscous liquid or peach-colored powder[9]
Melting Point (°C) 189-190[10]238-24065-67
Boiling Point (°C) Not available320.68 (estimate)[11]333-335
Solubility Not availableFreely soluble in alcohol[8]Freely soluble in alcohol, very slightly soluble in cold water

Structural Elucidation: Experimental Protocols

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

General Protocol:

  • Crystallization: A supersaturated solution of this compound would be prepared in a suitable solvent or mixture of solvents. Crystals would be grown through slow evaporation, vapor diffusion, or cooling techniques to obtain single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using computational direct methods, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded as a free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks whose chemical shifts, multiplicities, and integration values provide information about the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

General Protocol:

  • Ionization: The this compound sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.

Quantitative Structural Data of Components

As the crystal structure of the this compound complex has not been reported, this section provides the available crystallographic and spectroscopic data for its individual components.

Table 3: Crystallographic Data for 9-Aminoacridine

Parameter9-Aminoacridinium Chloride N,N-dimethylformamide monosolvate[3]9-Aminoacridine Hemihydrate[12]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cFddd
a (Å) 10.133(2)34.52
b (Å) 16.903(3)34.56
c (Å) 22.049(4)14.17
α (°) 9090
β (°) 98.41(3)90
γ (°) 9090
V (ų) 3734.1(12)16996
Z 864

Table 4: Key Spectroscopic Data for 9-Aminoacridine and 4-Hexylresorcinol

Spectrum Type9-Aminoacridine Data4-Hexylresorcinol Data
¹H NMR (DMSO-d₆) δ 8.2-7.4 (m, 8H, Ar-H), δ 6.5 (s, 2H, -NH₂)δ 9.1 (s, 2H, -OH), δ 6.2-6.0 (m, 3H, Ar-H), δ 2.4 (t, 2H, -CH₂-Ar), δ 1.5-1.2 (m, 8H, -(CH₂)₄-), δ 0.8 (t, 3H, -CH₃)
Mass Spectrum (EI) m/z 194 (M⁺), 167, 139m/z 194 (M⁺), 137, 124, 123
IR (KBr, cm⁻¹) 3450, 3300, 1650, 1590, 15603400, 2920, 1610, 1510, 1460

Signaling Pathways and Mechanism of Action

The antifungal activity of this compound is a result of the combined actions of its two components. While a specific signaling pathway for the complex has not been elucidated, the known mechanisms of 9-aminoacridine and 4-hexylresorcinol provide insight into its potential biological effects.

9-Aminoacridine

9-aminoacridine is known to exert its biological effects through multiple mechanisms, including DNA intercalation and inhibition of key signaling pathways. In the context of its use in other therapeutic areas, it has been shown to impact the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways.[13][14] Its antifungal activity is thought to stem from its ability to interfere with fungal DNA replication and transcription.[15]

9-Aminoacridine_Signaling_Pathways node_9AA 9-Aminoacridine node_PI3K PI3K node_9AA->node_PI3K Inhibits node_NFkB NF-κB node_9AA->node_NFkB Inhibits node_p53 p53 node_9AA->node_p53 Activates node_DNA Fungal DNA node_9AA->node_DNA Intercalates node_AKT AKT node_PI3K->node_AKT node_mTOR mTOR node_AKT->node_mTOR node_Proliferation Cell Proliferation & Survival node_mTOR->node_Proliferation node_NFkB->node_Proliferation node_Apoptosis Apoptosis node_p53->node_Apoptosis node_Replication DNA Replication & Transcription node_DNA->node_Replication

Figure 1. Postulated signaling pathways affected by 9-aminoacridine.

4-Hexylresorcinol

4-Hexylresorcinol is a phenolic compound with antiseptic properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of cellular enzymes.[6] It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses, and to induce endoplasmic reticulum (ER) stress.[16] In fungi, it may act by inhibiting enzymes essential for cell wall integrity and metabolism.

4-Hexylresorcinol_Signaling_Pathways node_4HR 4-Hexylresorcinol node_Membrane Fungal Cell Membrane node_4HR->node_Membrane Disrupts node_NFkB NF-κB node_4HR->node_NFkB Inhibits node_ER Endoplasmic Reticulum node_4HR->node_ER Induces node_Enzymes Cellular Enzymes node_4HR->node_Enzymes Inhibits node_Disruption Membrane Disruption node_Membrane->node_Disruption node_Inflammation Inflammation node_NFkB->node_Inflammation node_ERStress ER Stress node_ER->node_ERStress node_Inhibition Enzyme Inhibition node_Enzymes->node_Inhibition

Figure 2. Proposed mechanisms of action for 4-hexylresorcinol.

3D Conformation

A definitive 3D structure of the this compound complex from experimental data is not available in public databases such as the Protein Data Bank (PDB). However, the 3D structures of the individual components can be visualized based on their known chemical structures. These models are useful for understanding the spatial arrangement of atoms and potential intermolecular interactions.

Conclusion

This compound is a combination antifungal agent whose activity is derived from its two components, 9-aminoacridine and 4-hexylresorcinol. While a detailed structural analysis of the 1:1 complex is not currently available in the literature, a thorough understanding of the individual components provides a strong foundation for its rational use and for future research. This guide has summarized the available chemical, physical, and structural data for 9-aminoacridine and 4-hexylresorcinol, outlined the standard experimental protocols for their characterization, and presented their known signaling pathways and mechanisms of action. Further research, particularly the determination of the crystal structure of the this compound complex, would be invaluable for a more complete understanding of its structure-activity relationship.

References

The Original Discovery of Acrisorcin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acrisorcin, a topical anti-infective agent, was first developed in 1961 at Indiana State University.[1] Marketed under the trade name Akrinol, it was primarily used as a fungicide for the treatment of pityriasis versicolor, a superficial fungal infection of the skin.[1] The drug is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] While this compound has since been discontinued, an examination of its components and the historical context of its development offers insights into early antifungal drug discovery. This technical guide provides a review of the available information on the original discovery, synthesis, and proposed mechanism of action of this compound, compiled from historical references and contemporary understanding of its constituent compounds.

Introduction

The development of this compound in the early 1960s represents a period of significant progress in the discovery of synthetic antimicrobial agents. Tinea versicolor, the primary indication for this compound, is a common cutaneous fungal infection caused by yeasts of the genus Malassezia. The selection of 9-aminoacridine and 4-hexylresorcinol as the active components of this compound was likely based on their known antiseptic and antimicrobial properties. This document aims to provide a detailed technical overview of the foundational science behind this compound, focusing on the data and methodologies from the era of its discovery.

Physicochemical Properties

This compound is a salt formed by the combination of 9-aminoacridine and 4-hexylresorcinol.

PropertyDataReference
CAS Number 7527-91-5[1]
Molecular Formula C₂₅H₂₈N₂O₂[2]
Molecular Weight 388.5 g/mol [2]
Components 9-Aminoacridine, 4-Hexylresorcinol[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the preparation of a salt from its two active components. While the original patent is not available, a probable synthesis route would involve dissolving equimolar amounts of 9-aminoacridine and 4-hexylresorcinol in a suitable solvent, followed by precipitation or crystallization of the resulting salt.

G cluster_synthesis Probable Synthesis of this compound aminoacridine 9-Aminoacridine dissolution Dissolution & Mixing aminoacridine->dissolution hexylresorcinol 4-Hexylresorcinol hexylresorcinol->dissolution solvent Suitable Solvent (e.g., Ethanol) solvent->dissolution precipitation Precipitation/ Crystallization dissolution->precipitation This compound This compound Salt precipitation->this compound

A probable workflow for the synthesis of this compound.
In Vitro Antifungal Susceptibility Testing

To determine the antifungal activity of this compound against Malassezia furfur (formerly Pityrosporum orbiculare), the causative agent of tinea versicolor, a broth or agar dilution method would have been used to determine the Minimum Inhibitory Concentration (MIC).

G cluster_workflow In Vitro Antifungal Susceptibility Workflow start Prepare serial dilutions of this compound inoculate Inoculate with Malassezia furfur start->inoculate incubate Incubate at appropriate temperature inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic

A generalized workflow for determining the MIC of this compound.

Mechanism of Action

The precise signaling pathways targeted by the combination drug this compound were not elucidated at the time of its discovery. However, the mechanisms of its individual components provide a basis for its antifungal effect.

  • 9-Aminoacridine: This compound is known to intercalate into DNA, a mechanism that can inhibit DNA replication and transcription in fungal cells. This disruption of essential cellular processes would lead to fungistatic or fungicidal effects.

  • 4-Hexylresorcinol: As a phenolic derivative, 4-hexylresorcinol is a membrane-active agent. It can disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. It is also known to inhibit fungal enzymes.

The combination of these two mechanisms likely resulted in a synergistic or additive antifungal effect.

G cluster_drug This compound Components cluster_target Fungal Cell Targets cluster_effect Antifungal Effects aminoacridine 9-Aminoacridine dna Fungal DNA aminoacridine->dna Intercalation hexylresorcinol 4-Hexylresorcinol membrane Fungal Cell Membrane hexylresorcinol->membrane Disruption inhibit_rep Inhibition of Replication/Transcription dna->inhibit_rep disrupt_mem Membrane Disruption membrane->disrupt_mem cell_death Fungal Cell Death inhibit_rep->cell_death disrupt_mem->cell_death

Proposed combined mechanism of action for this compound.

Clinical Data

A key publication from 1966 in the Journal of the American Medical Association (JAMA) described this compound as a "new agent for the control of tinea versicolor."[1] Unfortunately, the specific quantitative data from the clinical trials reported in this article are not widely available. Reports from that era would have likely included cure rates based on clinical observation and microscopic examination of skin scrapings for the presence of the fungus.

Conclusion

This compound stands as an example of early rational drug design, combining two agents with known antimicrobial properties to create a targeted topical treatment. While the detailed experimental data from its original development are not readily accessible, an understanding of its chemical nature and the established mechanisms of its components provides a clear picture of its intended function. For researchers today, the story of this compound underscores the enduring principles of combining active agents to achieve enhanced therapeutic effects. Further archival research to uncover the original clinical trial data and patents would be necessary to construct a complete, quantitative history of this discontinued antifungal agent.

References

An In-depth Technical Guide to the Therapeutic Potential of a 9-Aminoacridine and 4-Hexylresorcinol Combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the promising, albeit largely uncharted, therapeutic potential of combining 9-aminoacridine and 4-hexylresorcinol. While direct studies on this specific combination are not available in the current body of scientific literature, a comprehensive analysis of their individual mechanisms of action reveals significant overlap in key signaling pathways, particularly in oncology and infectious diseases. This document provides a detailed overview of each compound, hypothesizes a synergistic mechanism of action for their combined use, and presents detailed experimental protocols to investigate this potential synergy. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel combination therapy.

Introduction to the Individual Compounds

9-Aminoacridine

9-Aminoacridine is a highly fluorescent heterocyclic compound that has been utilized as a topical antiseptic and is a parent compound for a range of derivatives with diverse biological activities.[1] Its planar structure allows it to intercalate into DNA, a primary mechanism for its cytotoxic effects.[2][3]

Key Biological Activities:

  • Anticancer: 9-Aminoacridine and its derivatives have demonstrated significant anticancer activity.[4][5][6] Their mechanism of action involves the inhibition of topoisomerase, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][7] Furthermore, 9-aminoacridine has been shown to modulate several critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[4][8] It can also inhibit ribosome biogenesis, a key process for rapidly proliferating cancer cells.[9]

  • Antimicrobial: The compound exhibits broad-spectrum antimicrobial properties.[10] Recent studies have highlighted its potential as an adjuvant to enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria, such as Klebsiella pneumoniae, by interacting with bacterial DNA and disrupting the proton motive force.[10][11]

4-Hexylresorcinol

4-Hexylresorcinol is an amphiphilic phenolic lipid with a history of use as an antiseptic and anthelmintic agent.[12][13] It is known for its low toxicity and diverse biological activities.

Key Biological Activities:

  • Antimicrobial: 4-Hexylresorcinol is effective against a range of microorganisms, particularly Gram-positive bacteria.[14][15] It functions as an antibiotic adjuvant, potentiating the effects of various classes of antibiotics and preventing the formation of antibiotic-tolerant persister cells.[15]

  • Anticancer: It has demonstrated antitumor effects by inducing apoptosis in cancer cells.[14][16] Mechanistically, it can act as a histone deacetylase (HDAC) inhibitor and induces endoplasmic reticulum (ER) stress.[16] It has also been shown to inhibit the NF-κB signaling pathway.[12][17]

  • Wound Healing: 4-Hexylresorcinol promotes wound healing by upregulating the TGF-β/SMAD/VEGF signaling pathway, which is involved in angiogenesis and tissue regeneration.[14]

Hypothesized Synergistic Mechanism of Action

The convergence of 9-aminoacridine and 4-hexylresorcinol on critical cellular pathways, particularly NF-κB and p53, suggests a strong potential for synergistic effects, especially in an anticancer context.

  • Dual Inhibition of NF-κB: Both compounds have been independently shown to inhibit the NF-κB pathway.[4][8][12] Simultaneous targeting of this pro-survival pathway from different angles—9-aminoacridine potentially through its impact on upstream signaling and 4-hexylresorcinol through its broader anti-inflammatory and potential HDAC inhibitory effects—could lead to a more profound and sustained inhibition of cancer cell proliferation and survival.

  • Modulation of the p53 Pathway: 9-Aminoacridine can activate the p53 signaling pathway, a critical tumor suppressor pathway.[4][8] 4-Hexylresorcinol has been shown to increase p53-mediated transcriptional activity in oral cancer cells with p53 mutations.[16] The combination could therefore lead to a robust activation of p53-mediated apoptosis, even in cancers with compromised p53 function.

  • Multi-pronged Attack on Cancer Hallmarks: A combination therapy could simultaneously target multiple hallmarks of cancer. 9-aminoacridine's direct action on DNA through intercalation and topoisomerase inhibition, coupled with 4-hexylresorcinol's induction of ER stress and HDAC inhibition, would create a multi-faceted assault on cancer cell viability.

In an antimicrobial context, the DNA-damaging effects of 9-aminoacridine could be complemented by 4-hexylresorcinol's ability to disrupt bacterial cell membranes and metabolism, potentially leading to a potent synergistic bactericidal effect and a lower likelihood of resistance development.

Quantitative Data

The following tables summarize key quantitative data for 9-aminoacridine derivatives and 4-hexylresorcinol from the cited literature.

Table 1: Anticancer Activity of 9-Aminoacridine Derivatives

Compound/DerivativeCell LineIC50 (μM)Citation
QDDTreg (in vitro)2[18]
MP4Treg (in vitro)0.37[18]
Compound 9HeLa (Cervical Cancer)13.75 µg/ml[3]
Compound 9A-549 (Lung Cancer)18.75 µg/ml[3]
Compound 8A549 (Lung Cancer)~6[7][19]
Compound 9A549 (Lung Cancer)~6[7][19]

Table 2: Antimicrobial Activity of 4-Hexylresorcinol

OrganismMIC (mg/L)Citation
Gram-positive bacteria (various)20-50[14][15]
M. smegmatis70[15]

Experimental Protocols

The following are detailed, hypothetical experimental protocols designed to investigate the synergistic effects of a 9-aminoacridine and 4-hexylresorcinol combination.

In Vitro Anticancer Synergy

Objective: To determine if the combination of 9-aminoacridine and 4-hexylresorcinol exhibits synergistic cytotoxicity against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of 9-aminoacridine and 4-hexylresorcinol in DMSO.

    • Treat cells with a range of concentrations of each compound individually and in combination, using a fixed-ratio or checkerboard dilution method. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 values for each compound alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the combination on the NF-κB and p53 signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with IC50 concentrations of 9-aminoacridine, 4-hexylresorcinol, and their combination for various time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-p65, p65, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Antimicrobial Synergy Testing

Objective: To assess the synergistic antimicrobial activity of the combination against a target bacterium.

Methodology:

  • Bacterial Strains and Growth Conditions: Use a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and grow it in appropriate broth (e.g., Mueller-Hinton Broth).

  • Checkerboard Assay:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 9-aminoacridine along the x-axis and 4-hexylresorcinol along the y-axis in broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include wells with each compound alone and a growth control well without any compounds.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by visual inspection of turbidity.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the FICI values: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates no interaction, and > 4 indicates antagonism.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

G cluster_9AA 9-Aminoacridine Pathway cluster_4HR 4-Hexylresorcinol Pathway cluster_Synergy Hypothesized Synergy AA 9-Aminoacridine DNA DNA Intercalation & Topo II Inhibition AA->DNA PI3K PI3K/AKT/mTOR AA->PI3K Inhibits Ribosome Ribosome Biogenesis Inhibition AA->Ribosome Apoptosis_AA Apoptosis DNA->Apoptosis_AA NFkB_Inhibit_AA NF-κB Inhibition PI3K->NFkB_Inhibit_AA p53_Activate_AA p53 Activation PI3K->p53_Activate_AA NFkB_Inhibit_AA->Apoptosis_AA Synergistic_NFkB Synergistic NF-κB Inhibition NFkB_Inhibit_AA->Synergistic_NFkB p53_Activate_AA->Apoptosis_AA Synergistic_p53 Enhanced p53 Activation p53_Activate_AA->Synergistic_p53 Ribosome->Apoptosis_AA HR 4-Hexylresorcinol ER_Stress ER Stress HR->ER_Stress HDAC HDAC Inhibition HR->HDAC NFkB_Inhibit_HR NF-κB Inhibition HR->NFkB_Inhibit_HR p53_Activity_HR p53 Activity ER_Stress->p53_Activity_HR HDAC->p53_Activity_HR Apoptosis_HR Apoptosis NFkB_Inhibit_HR->Apoptosis_HR NFkB_Inhibit_HR->Synergistic_NFkB p53_Activity_HR->Apoptosis_HR p53_Activity_HR->Synergistic_p53 Synergistic_Apoptosis Enhanced Apoptosis Synergistic_NFkB->Synergistic_Apoptosis Synergistic_p53->Synergistic_Apoptosis

Caption: Individual and hypothesized synergistic signaling pathways of 9-Aminoacridine and 4-Hexylresorcinol.

Experimental Workflows

G cluster_Anticancer Anticancer Synergy Workflow cluster_Antimicrobial Antimicrobial Synergy Workflow A1 Cell Culture A2 MTT Assay (Synergy Screen) A1->A2 A3 Western Blot (Mechanism) A1->A3 A4 Data Analysis (CI Calculation) A2->A4 B1 Bacterial Culture B2 Checkerboard Assay B1->B2 B3 Data Analysis (FICI Calculation) B2->B3

Caption: Experimental workflows for assessing anticancer and antimicrobial synergy.

Conclusion

The combination of 9-aminoacridine and 4-hexylresorcinol presents a compelling, yet unexplored, avenue for therapeutic development. Their individual mechanisms of action, which converge on key oncogenic and microbial survival pathways, provide a strong rationale for investigating their potential synergistic effects. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to rigorously evaluate this promising combination. Further in-depth preclinical studies are warranted to validate the hypothesized synergy and to pave the way for potential clinical applications in oncology and infectious disease.

References

The Historical Application of Acrisorcin in Dermatology: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acrisorcin, a topical anti-infective agent, holds a unique place in the history of dermatological therapeutics. Marketed under the trade name Akrinol, this compound was a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] Developed in 1961 at Indiana State University, this compound was primarily utilized for the treatment of pityriasis versicolor, a common superficial fungal infection of the skin caused by yeasts of the genus Malassezia.[1] Although it has since been discontinued, a review of its historical use provides valuable insights into the evolution of antifungal treatments and the enduring challenge of managing superficial mycoses. This technical guide synthesizes the available historical data on this compound, including its clinical application, and provides a detailed overview of the experimental protocols relevant to its evaluation and the putative signaling pathways of its constituent components.

Clinical Application and Efficacy

This compound was formulated as a cream and was indicated for the treatment of pityriasis versicolor.[1] Historical literature from the mid-1960s documents its use in clinical practice. A preliminary note published in 1965 discussed the use of Akrinol in the treatment of superficial mycoses, with a particular focus on pityriasis versicolor. A subsequent publication in the Journal of the American Medical Association (JAMA) in 1966 further introduced this compound as a new agent for the control of this condition.[1]

Drug Trade Name Indication Year of Development Status Key Historical References
This compoundAkrinolPityriasis Versicolor1961[1]Discontinued[1]JAMA, 1966[1]; Minerva Dermatologica, 1965

Experimental Protocols

While specific experimental protocols for the evaluation of this compound are not detailed in the available historical literature, a representative methodology for assessing the in vitro antifungal activity of a compound against Malassezia furfur can be constructed based on established standards for antifungal susceptibility testing of yeasts. The fastidious and lipophilic nature of Malassezia species necessitates modifications to standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing of Malassezia furfur

This protocol is a synthesized representation of methodologies described for testing the susceptibility of Malassezia species to antifungal agents.

1. Fungal Isolate and Culture Conditions:

  • Isolate: A clinical or reference strain of Malassezia furfur.

  • Culture Medium: Modified Dixon's agar or Leeming-Notman agar, which provides the necessary lipids for Malassezia growth.

  • Incubation: 32°C for 48-72 hours.

2. Inoculum Preparation:

  • Harvest yeast cells from a fresh culture.

  • Suspend the cells in sterile saline with 0.05% Tween 80 to ensure even dispersion.

  • Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • Further dilute the suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microdilution plate.

3. Broth Microdilution Assay:

  • Test Medium: A lipid-supplemented broth medium, such as Christensen's urea broth with Tween supplementation or RPMI 1640 medium supplemented with a lipid source.

  • Antifungal Agent: Prepare serial twofold dilutions of the test compound (e.g., this compound) in the test medium in a 96-well microtiter plate.

  • Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the microtiter plate at 32°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

  • Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Malassezia furfur Isolate Culture Culture on Lipid-Rich Agar Isolate->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Microplate Inoculate Microtiter Plate Inoculum->Microplate SerialDilution Serial Dilution of This compound SerialDilution->Microplate Incubate Incubate at 32°C (48-72h) Microplate->Incubate ReadResults Read Results (Visual/Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

In Vitro Antifungal Susceptibility Workflow.

Putative Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of the combination of 9-aminoacridine and 4-hexylresorcinol in this compound has not been extensively studied. However, the known biological activities of its individual components suggest potential mechanisms of action and effects on cellular signaling pathways. It is important to note that much of the research on these compounds has been conducted in the context of cancer and other diseases, and their specific antifungal actions may differ.

9-Aminoacridine: This compound is known to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription. In the context of cancer research, 9-aminoacridine has been shown to influence several key signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the p53 pathway. These pathways are crucial for cell survival, proliferation, and apoptosis. Its antifungal effect could be related to similar disruptive processes in fungal cells.

Nine_Aminoacridine_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway NineAA 9-Aminoacridine PI3K PI3K NineAA->PI3K Inhibition NFkB NF-κB NineAA->NFkB Inhibition p53 p53 NineAA->p53 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ProSurvival Pro-Survival Genes NFkB->ProSurvival Apoptosis Apoptosis p53->Apoptosis

Putative Signaling Pathways of 9-Aminoacridine.

4-Hexylresorcinol: This phenolic compound has antiseptic properties. Research has indicated that 4-hexylresorcinol can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. Additionally, it has been shown to increase the expression of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine involved in cell growth, proliferation, and differentiation. Its antifungal activity may stem from its ability to disrupt fungal cell membranes or interfere with key enzymatic processes.

Four_Hexylresorcinol_Pathway cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β1 Pathway FourHR 4-Hexylresorcinol NFkB NF-κB FourHR->NFkB Inhibition TGFb1 TGF-β1 FourHR->TGFb1 Upregulation Inflammation Inflammatory Response NFkB->Inflammation CellGrowth Cell Growth & Differentiation TGFb1->CellGrowth

Putative Signaling Pathways of 4-Hexylresorcinol.

Conclusion

This compound represents an early example of a combination therapy developed for a common dermatological fungal infection. While the discontinuation of the drug has made accessing detailed clinical and experimental data challenging, a review of the historical context of its use and the known properties of its components provides a valuable technical overview. The synthesized experimental protocol for in vitro testing offers a framework for how such a compound would be evaluated today. Furthermore, the exploration of the putative signaling pathways of 9-aminoacridine and 4-hexylresorcinol, while speculative in an antifungal context, highlights potential areas for future research into the mechanisms of antifungal agents. This guide serves as a comprehensive resource for researchers and professionals interested in the historical development of dermatological treatments and the ongoing search for effective antifungal therapies.

References

Acrisorcin for Pityriasis Versicolor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Acrisorcin (trade name Akrinol) is a discontinued topical antifungal medication. This document compiles historical information and data on its active components for research and informational purposes only. It is not a guide for clinical use.

Introduction

Pityriasis versicolor, a superficial fungal infection of the skin caused by lipophilic yeasts of the genus Malassezia (formerly Pityrosporum), is characterized by hypo- or hyperpigmented macules. Historically, one therapeutic option was this compound, a topical cream combining 9-aminoacridine and 4-hexylresorcinol. This technical guide provides an in-depth overview of the available research on this compound and its components for researchers, scientists, and drug development professionals. Due to the discontinuation of the drug, clinical data is sparse, and much of the following information is based on the known properties of its individual active ingredients.

Quantitative Data

Table 1: In Vitro Antifungal Activity of 4-Hexylresorcinol Against Various Dermatophytes

Fungal SpeciesConcentration (µg/mL)Growth Inhibition (%)
Microsporum gypseum2071.5
5088.32
10093.46
20094.57
Microsporum canis2082.5
5085
10092.68
20097.5
Trichophyton violaceum5059.21
10063.16
20066.09
Trichophyton tonsurans100100
Arthroderma cajetani200Not specified
Trichophyton mentagrophytes200Not specified
Epidermophyton floccosum200Low inhibition
Nannizzia gypseaNot specifiedNot specified
Trichophyton rubrumNot specifiedNot specified

Data adapted from a study on resorcinol derivatives. Note that Malassezia species were not specifically tested in this published dataset.[1]

Experimental Protocols

Specific experimental protocols for this compound are not available in contemporary scientific literature. Therefore, this section outlines standardized and generalized protocols for key experiments relevant to the study of antifungal agents against Malassezia species.

Antifungal Susceptibility Testing: Broth Microdilution Method for Malassezia spp.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines with modifications necessary for the fastidious, lipid-dependent nature of Malassezia.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Malassezia species.

Materials:

  • Malassezia isolates (e.g., M. furfur, M. globosa)

  • Test compound (e.g., 4-hexylresorcinol, 9-aminoacridine)

  • Modified Dixon's or Leeming-Notman agar/broth (lipid-supplemented)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or colorimetric indicator (e.g., AlamarBlue, resazurin)

  • Incubator (30-32°C)

Procedure:

  • Inoculum Preparation: Culture the Malassezia strain on modified Dixon's agar. Harvest the yeast cells and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare a serial two-fold dilution of the test compound in the lipid-supplemented broth in a 96-well plate.

  • Inoculation: Add the prepared Malassezia inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 30-32°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually, spectrophotometrically, or using a colorimetric indicator.

Clinical Trial Protocol for Topical Treatment of Pityriasis Versicolor

This is a generalized framework for a randomized controlled trial (RCT).

Objective: To evaluate the efficacy and safety of a topical antifungal agent for the treatment of pityriasis versicolor.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participant Population: Patients with a clinical diagnosis of pityriasis versicolor confirmed by potassium hydroxide (KOH) microscopy.

Intervention:

  • Treatment Group: Topical application of the investigational drug (e.g., this compound cream) twice daily for a specified duration (e.g., 2-4 weeks).

  • Control Group: Topical application of a placebo cream with the same frequency and duration.

Outcome Measures:

  • Primary Outcome: Mycological cure rate, defined as a negative KOH microscopy at the end of treatment.

  • Secondary Outcomes:

    • Clinical cure rate, defined as the absence of scaling and erythema (pigmentary changes may persist).

    • Incidence of adverse events.

    • Relapse rate at follow-up assessments (e.g., 3 and 6 months post-treatment).

Assessments:

  • Baseline: Clinical evaluation, KOH microscopy, and photographic documentation.

  • During Treatment: Monitoring for adverse events.

  • End of Treatment: Repeat of baseline assessments.

  • Follow-up: Clinical and mycological assessments at specified intervals.

Visualizations

Proposed Mechanism of Action of this compound

The fungistatic or fungicidal activity of this compound is likely due to the combined and potentially synergistic actions of its two active components, 9-aminoacridine and 4-hexylresorcinol.

G cluster_this compound This compound cluster_malassezia Malassezia Cell 9-Aminoacridine 9-Aminoacridine DNA DNA 9-Aminoacridine->DNA Intercalation Topoisomerase II Topoisomerase II 9-Aminoacridine->Topoisomerase II Inhibition Ribosome Biogenesis Ribosome Biogenesis 9-Aminoacridine->Ribosome Biogenesis Inhibition 4-Hexylresorcinol 4-Hexylresorcinol Cell Membrane Cell Membrane 4-Hexylresorcinol->Cell Membrane Disruption Ergosterol Synthesis Ergosterol Synthesis 4-Hexylresorcinol->Ergosterol Synthesis Potential Inhibition Cell Death Cell Death Cell Membrane->Cell Death DNA->Cell Death Topoisomerase II->Cell Death Ribosome Biogenesis->Cell Death Ergosterol Synthesis->Cell Death

Caption: Proposed dual mechanism of action of this compound on Malassezia species.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the MIC of a compound against Malassezia.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Malassezia Culture Malassezia Prepare Inoculum Prepare Inoculum Culture Malassezia->Prepare Inoculum Inoculate Microplate Inoculate Microplate Prepare Inoculum->Inoculate Microplate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate Microplate Incubate (48-72h) Incubate (48-72h) Inoculate Microplate->Incubate (48-72h) Read Results Read Results Incubate (48-72h)->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for Malassezia antifungal susceptibility testing.

Logical Relationship in Pityriasis Versicolor Management

This diagram outlines the clinical pathway from diagnosis to treatment of pityriasis versicolor.

G Patient Presentation Patient Presentation Clinical Examination Clinical Examination Patient Presentation->Clinical Examination KOH Microscopy KOH Microscopy Clinical Examination->KOH Microscopy Diagnosis: Pityriasis Versicolor Diagnosis: Pityriasis Versicolor KOH Microscopy->Diagnosis: Pityriasis Versicolor Treatment Decision Treatment Decision Diagnosis: Pityriasis Versicolor->Treatment Decision Topical Antifungals Topical Antifungals Treatment Decision->Topical Antifungals Localized Systemic Antifungals Systemic Antifungals Treatment Decision->Systemic Antifungals Widespread/Recurrent Mycological Cure Mycological Cure Topical Antifungals->Mycological Cure Systemic Antifungals->Mycological Cure

References

An In-depth Technical Guide to Acrisorcin (C₂₅H₂₈N₂O₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrisorcin, with the molecular formula C₂₅H₂₈N₂O₂, is a topical anti-infective agent, historically used as a fungicide for the treatment of pityriasis versicolor. It is a 1:1 molecular complex of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and proposed experimental protocols for its analysis and evaluation. The information is intended for researchers, scientists, and professionals in drug development who may have an interest in this compound or its components for further investigation.

Chemical and Physical Properties

This compound is a combination of the active ingredients 9-aminoacridine and 4-hexylresorcinol.[3][4] The overall molecular formula is C₂₅H₂₈N₂O₂.[2] It is also known by the synonyms Akrinol and Acrisorcina.[2]

PropertyValueReference(s)
Molecular Formula C₂₅H₂₈N₂O₂[2]
Molecular Weight 388.51 g/mol [2]
CAS Number 7527-91-5[2]
Appearance Yellow, crystalline solid[5]
Solubility Soluble in DMSO[2]
Storage Dry, dark, at 0-4°C for short term, -20°C for long term[2]

Component Breakdown:

ComponentMolecular FormulaMolecular Weight ( g/mol )
9-AminoacridineC₁₃H₁₀N₂194.23
4-HexylresorcinolC₁₂H₁₈O₂194.27

Synthesis of this compound

A detailed manufacturing process for this compound has been previously described and can be adapted into the following experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hexylresorcinol

  • Potassium hydroxide

  • Deionized water

  • 9-Aminoacridine

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of Potassium 4-Hexylresorcinolate Solution:

    • Dissolve 56.1 g of potassium hydroxide in 1.5 L of deionized water with stirring.

    • To this solution, add 194.0 g of 4-hexylresorcinol.

    • Heat the mixture to approximately 40°C with continuous stirring until a complete solution is achieved. The pH of this solution should be around 12.

  • Preparation of 9-Aminoacridine Hydrochloride Solution:

    • In a separate vessel, heat 2 L of deionized water to approximately 80°C with stirring.

    • Carefully add 83 ml of concentrated hydrochloric acid to the heated water.

    • Slowly add 194.0 g of 9-aminoacridine to the acidic solution.

    • Continue heating and stirring until a clear solution is obtained.

    • Adjust the pH to approximately 6 by adding small increments of concentrated hydrochloric acid.

  • Formation of this compound:

    • Slowly add the potassium 4-hexylresorcinolate solution to the 9-aminoacridine hydrochloride solution under rapid agitation.

    • A copious yellow precipitate will form, which will become a creamy slurry upon continued addition and stirring.

    • At the end of the addition, the pH of the slurry should be between 7 and 8.

  • Isolation and Purification:

    • Continue stirring the slurry while heating for an additional 15 minutes.

    • Rapidly filter the hot slurry using a Buchner funnel.

    • Wash the collected product thoroughly with approximately 1 L of cold deionized water until the filtrate is a very pale yellow.

    • Press the product to remove excess water and then dry it in an oven at 50°C for 2-3 hours.

The resulting product is 9-aminoacridine 4-hexylresorcinolate (this compound).

Synthesis Workflow

G cluster_0 Preparation of Potassium 4-Hexylresorcinolate cluster_1 Preparation of 9-Aminoacridine HCl 4-Hexylresorcinol 4-Hexylresorcinol Dissolve_Hexylresorcinol Dissolve at 40°C 4-Hexylresorcinol->Dissolve_Hexylresorcinol KOH_solution KOH Solution (56.1g in 1.5L H2O) KOH_solution->Dissolve_Hexylresorcinol Hexylresorcinolate_Solution Potassium 4-Hexylresorcinolate (pH ~12) Dissolve_Hexylresorcinol->Hexylresorcinolate_Solution Precipitation Mix with Rapid Agitation Hexylresorcinolate_Solution->Precipitation 9-Aminoacridine 9-Aminoacridine Dissolve_Aminoacridine Dissolve at 80°C 9-Aminoacridine->Dissolve_Aminoacridine HCl_solution HCl Solution (83ml in 2L H2O) HCl_solution->Dissolve_Aminoacridine Aminoacridine_HCl_Solution 9-Aminoacridine HCl (pH ~6) Dissolve_Aminoacridine->Aminoacridine_HCl_Solution Aminoacridine_HCl_Solution->Precipitation Slurry_Formation Creamy Yellow Slurry (pH 7-8) Precipitation->Slurry_Formation Heating Heat for 15 min Slurry_Formation->Heating Filtration Filter and Wash Heating->Filtration Drying Dry at 50°C Filtration->Drying Acrisorcin_Product This compound Drying->Acrisorcin_Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

The antifungal activity of this compound is attributed to the combined actions of its two components, 9-aminoacridine and 4-hexylresorcinol.

  • 9-Aminoacridine: This component is a fluorescent dye that acts as a slow-acting germicide against bacteria and fungi.[6] Its mechanism involves intercalation into DNA, which can inhibit DNA transcription and replication. It has also been shown to be an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7] Furthermore, studies have indicated that 9-aminoacridine can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA.[3] It may also impact signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53, which are often deregulated in various diseases.[7]

  • 4-Hexylresorcinol: This alkylresorcinol derivative possesses antiseptic, anesthetic, and anthelmintic properties.[1][8] Its mechanism of action is multifaceted. It acts as an antioxidant, protecting cells from oxidative damage induced by factors like UV radiation.[8] It also functions as an anti-glycation agent, inhibiting the non-enzymatic glycosylation of proteins that contributes to skin aging.[8] In the context of antifungal activity, its antiseptic properties are key. Additionally, it is an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which may have implications for its effects on skin pigmentation disorders.[1][8] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[8]

Signaling Pathways of this compound Components

G cluster_0 9-Aminoacridine cluster_1 4-Hexylresorcinol 9AA 9-Aminoacridine DNA DNA Intercalation & Topo II Inhibition 9AA->DNA Inhibits Ribosome Ribosome Biogenesis Inhibition 9AA->Ribosome Inhibits PI3K PI3K/AKT/mTOR Pathway 9AA->PI3K Suppresses NFkB_p53 NF-κB & p53 Pathways 9AA->NFkB_p53 Suppresses Fungal_Cell Fungal Cell DNA->Fungal_Cell Impacts Ribosome->Fungal_Cell Impacts 4HR 4-Hexylresorcinol Oxidative_Stress Oxidative Stress 4HR->Oxidative_Stress Reduces Glycation Protein Glycation 4HR->Glycation Inhibits Tyrosinase Tyrosinase 4HR->Tyrosinase Inhibits NFkB_Inflammation NF-κB Pathway (Inflammation) 4HR->NFkB_Inflammation Inhibits NFkB_Inflammation->Fungal_Cell Impacts

Caption: Mechanisms of the individual components of this compound.

Proposed Experimental Protocols

The following protocols are proposed for the characterization and evaluation of this compound. These are based on established methodologies for similar compounds and would require specific validation for this compound.

Analytical Characterization

4.1.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for quantifying it in any formulations.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile or methanol). The gradient would need to be optimized to achieve separation of this compound from its individual components and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectra of 9-aminoacridine and 4-hexylresorcinol (a wavelength around 280 nm may be a suitable starting point).

  • Injection Volume: 10-20 µL.

  • Temperature: 25-30°C.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be used to confirm the chemical structure of synthesized this compound.

Proposed NMR Analysis:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), given the known solubility of this compound in DMSO.[2]

  • Spectra: ¹H NMR and ¹³C NMR spectra should be acquired.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be compared to the expected values for a 1:1 complex of 9-aminoacridine and 4-hexylresorcinol.

4.1.3. Mass Spectrometry (MS)

MS would be used to confirm the molecular weight of this compound.

Proposed MS Analysis:

  • Ionization Technique: Electrospray ionization (ESI) would be a suitable technique.

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (388.51 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₂₅H₂₈N₂O₂.

Analytical Workflow

G Sample This compound Sample HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Data_Analysis Data Analysis & Characterization HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: Proposed analytical workflow for this compound.

Antifungal Susceptibility Testing

Given that this compound was used to treat pityriasis versicolor, its antifungal activity should be evaluated against Malassezia species, the causative agents of this condition. A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is proposed.

Proposed MIC Assay Protocol:

  • Organism: Malassezia furfur or other relevant Malassezia species.

  • Medium: A lipid-supplemented broth medium is required for the growth of Malassezia. A suitable medium could be RPMI 1640 supplemented with glucose, peptone, ox bile, malt extract, glycerol, and Tween.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in the specialized broth medium in a 96-well microtiter plate.

    • Prepare an inoculum of the Malassezia species and adjust it to a standardized concentration.

    • Add the inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no organism) controls.

    • Incubate the plate at 32°C for 72 hours.

    • The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the yeast.

Conclusion

This compound is a historically significant antifungal agent with a unique composition as a molecular complex of 9-aminoacridine and 4-hexylresorcinol. Its dual mechanism of action, targeting multiple cellular processes in fungi, makes it an interesting subject for further study. While it is no longer in clinical use, the information and proposed protocols in this guide provide a framework for researchers who may wish to reinvestigate its properties or use it as a lead compound in the development of new antifungal therapies. Further research would be necessary to obtain modern, comprehensive data on its efficacy, safety, and stability.

References

The Pharmacology of Acrisorcin Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin is a topical anti-infective agent, formerly marketed as Akrinol, primarily used as a fungicide for the treatment of pityriasis versicolor.[1][2][3] It is a combination of two active pharmaceutical ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] This technical guide provides an in-depth review of the pharmacology of these two components, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their effects.

Core Components of this compound

This compound's therapeutic effect is derived from the synergistic or complementary actions of its two components:

  • 9-Aminoacridine: A fluorescent dye and topical antiseptic known for its broad antimicrobial properties.[4][5] Its primary mechanism of action is believed to be through the intercalation of DNA and the inhibition of ribosome biogenesis.[6][7]

  • 4-Hexylresorcinol: An organic compound with local anesthetic, antiseptic, and anthelmintic properties.[8] It also exhibits anti-inflammatory and tyrosinase-inhibiting effects.[9][10]

Below is a logical representation of the composition and primary mechanisms of this compound's components.

G Logical Relationship of this compound Components and Their Primary Mechanisms This compound This compound Aminoacridine 9-Aminoacridine This compound->Aminoacridine contains Hexylresorcinol 4-Hexylresorcinol This compound->Hexylresorcinol contains DNA_Intercalation DNA Intercalation Aminoacridine->DNA_Intercalation exhibits Ribosome_Biogenesis_Inhibition Ribosome Biogenesis Inhibition Aminoacridine->Ribosome_Biogenesis_Inhibition causes NFkB_Inhibition NF-κB Pathway Inhibition Hexylresorcinol->NFkB_Inhibition causes Tyrosinase_Inhibition Tyrosinase Inhibition Hexylresorcinol->Tyrosinase_Inhibition causes

This compound Composition and Primary Mechanisms

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 9-aminoacridine and 4-hexylresorcinol, including their inhibitory concentrations and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Concentrations of 9-Aminoacridine
Target/OrganismAssayEndpointValueReference(s)
Klebsiella pneumoniaeBroth microdilutionMIC8 - 16 µg/mL[11]
47S pre-rRNA SynthesisNorthern BlotIC50~2 µM[7]
Table 2: In Vitro Inhibitory and Kinetic Data for 4-Hexylresorcinol
Target/OrganismAssayEndpointValueReference(s)
Mushroom Tyrosinase (monophenolase)SpectrophotometryIC501.24 µMN/A
Mushroom Tyrosinase (diphenolase)SpectrophotometryIC500.85 µMN/A
Mushroom TyrosinaseKinetic Analysiskcat0.85 s⁻¹N/A
Mushroom TyrosinaseKinetic AnalysisKm60.31 µMN/A
Gram-positive bacteriaBroth microdilutionMIC20 - 50 mg/LN/A
Table 3: Pharmacokinetic Parameters
CompoundSpeciesRouteParameterValueReference(s)
9-Aminoacridine MonkeyTopicalUrinary & Tissue Radioactivity (24h)< 0.8% of dose[7]
RatIV% of dose in urine20 - 26%[6]
RatIV% of dose in feces57 - 68%[6]
4-Hexylresorcinol DogOral% of dose absorbed~30%[12]
DogOral% of dose in urine10 - 30%[12]
DogOral% of dose in feces70 - 80%[12]
HumanOral% of dose in urine18%[12]
HumanOral% of dose in feces64%[12]

Signaling Pathways and Mechanisms of Action

9-Aminoacridine: Inhibition of Ribosome Biogenesis

9-aminoacridine's antimicrobial and cytotoxic effects are largely attributed to its ability to interfere with fundamental cellular processes, primarily ribosome biogenesis.[7] This is a multi-step process that begins with the transcription of ribosomal RNA (rRNA) in the nucleolus, followed by processing and assembly with ribosomal proteins.[7] 9-aminoacridine inhibits both the transcription of the 47S precursor rRNA (pre-rRNA) and the subsequent processing of this transcript.[7] This dual inhibition leads to a rapid cessation of new ribosome production, which is critical for cell growth and proliferation.[7] The underlying mechanism for this is believed to be its ability to intercalate into DNA, thereby disrupting the template for transcription, and also its ability to bind to RNA, which may interfere with the enzymatic processing of pre-rRNA.[7]

G Inhibition of Ribosome Biogenesis by 9-Aminoacridine cluster_0 Nucleolus rDNA rDNA pre_rRNA 47S pre-rRNA rDNA->pre_rRNA Transcription (RNA Pol I) rRNA_processing rRNA Processing pre_rRNA->rRNA_processing mature_rRNA Mature rRNA (18S, 5.8S, 28S) rRNA_processing->mature_rRNA ribosome_assembly Ribosome Assembly mature_rRNA->ribosome_assembly ribosome Ribosome ribosome_assembly->ribosome Aminoacridine 9-Aminoacridine Aminoacridine->rDNA Inhibits (via DNA intercalation) Aminoacridine->pre_rRNA Inhibits processing (via RNA binding)

9-Aminoacridine's inhibitory action on ribosome biogenesis.
4-Hexylresorcinol: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[14] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[14] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[14] 4-hexylresorcinol has been shown to inhibit this pathway by preventing the phosphorylation of NF-κB, which is a critical step for its activation.[9][15] By inhibiting NF-κB activation, 4-hexylresorcinol reduces the production of inflammatory mediators.[10]

G Inhibition of the NF-κB Pathway by 4-Hexylresorcinol cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases pNFkB p-NF-κB NFkB->pNFkB phosphorylation NFkB_nuc NF-κB pNFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Hexylresorcinol 4-Hexylresorcinol Hexylresorcinol->pNFkB Inhibits

4-Hexylresorcinol's inhibitory action on the NF-κB pathway.

Experimental Protocols

DNA Intercalation Assay for 9-Aminoacridine (Ethidium Bromide Displacement)

This assay is based on the principle that a DNA intercalating agent will compete with ethidium bromide (EtBr) for binding sites within the DNA double helix, leading to a decrease in the fluorescence of the EtBr-DNA complex.

G Workflow for Ethidium Bromide Displacement Assay start Start prep_dna_etbr Prepare DNA-EtBr complex in buffer start->prep_dna_etbr measure_initial_fluorescence Measure initial fluorescence (excitation ~480 nm, emission ~590 nm) prep_dna_etbr->measure_initial_fluorescence add_9aa Add increasing concentrations of 9-Aminoacridine measure_initial_fluorescence->add_9aa incubate Incubate add_9aa->incubate measure_final_fluorescence Measure fluorescence at each 9-Aminoacridine concentration incubate->measure_final_fluorescence analyze Analyze data: Plot fluorescence vs. concentration and calculate binding affinity measure_final_fluorescence->analyze end End analyze->end

Ethidium Bromide Displacement Assay Workflow

Methodology:

  • A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer (e.g., Tris-HCl).

  • Ethidium bromide is added to the DNA solution to a final concentration that gives a measurable fluorescence signal, and the solution is incubated to allow for the formation of the DNA-EtBr complex.

  • The initial fluorescence intensity of the DNA-EtBr complex is measured using a spectrofluorometer (excitation wavelength is typically around 480 nm, and emission is measured around 590 nm).

  • Aliquots of a stock solution of 9-aminoacridine are titrated into the DNA-EtBr solution.

  • After each addition and a brief incubation period, the fluorescence intensity is measured.

  • The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by 9-aminoacridine. The data can be used to determine the binding constant of 9-aminoacridine to DNA.

NF-κB Luciferase Reporter Assay for 4-Hexylresorcinol

This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter to quantify the activity of the NF-κB signaling pathway.

G Workflow for NF-κB Luciferase Reporter Assay start Start transfect_cells Transfect cells with NF-κB luciferase reporter plasmid start->transfect_cells seed_cells Seed transfected cells into a 96-well plate transfect_cells->seed_cells pre_treat Pre-treat cells with varying concentrations of 4-Hexylresorcinol seed_cells->pre_treat stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α) pre_treat->stimulate incubate Incubate stimulate->incubate lyse_cells Lyse cells incubate->lyse_cells add_luciferin Add luciferin substrate lyse_cells->add_luciferin measure_luminescence Measure luminescence add_luciferin->measure_luminescence analyze Analyze data: Plot luminescence vs. concentration and determine IC50 measure_luminescence->analyze end End analyze->end

NF-κB Luciferase Reporter Assay Workflow

Methodology:

  • Host cells (e.g., HEK293) are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid, such as one expressing Renilla luciferase under a constitutive promoter, is often co-transfected for normalization.

  • The transfected cells are seeded into a multi-well plate (e.g., a 96-well plate).

  • The cells are pre-treated with various concentrations of 4-hexylresorcinol for a defined period.

  • NF-κB signaling is then induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

  • After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferases.

  • The luciferase substrate (luciferin) is added to the cell lysate.

  • The luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The inhibition of NF-κB activity by 4-hexylresorcinol is determined by the reduction in the normalized luciferase activity.

Conclusion

The two active components of this compound, 9-aminoacridine and 4-hexylresorcinol, possess distinct and complementary pharmacological properties. 9-aminoacridine exerts its antimicrobial effects primarily through the inhibition of ribosome biogenesis, a consequence of its DNA intercalating and RNA binding activities. 4-hexylresorcinol contributes antiseptic, local anesthetic, and anti-inflammatory effects, the latter being mediated by the inhibition of the NF-κB signaling pathway. While this compound is no longer on the market, the individual pharmacological profiles of its components continue to be of interest to researchers in the fields of antimicrobial drug development, inflammation, and dermatology. Further investigation into the specific quantitative aspects of their mechanisms of action, particularly the NF-κB inhibitory potency of 4-hexylresorcinol, could provide valuable insights for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Acrisorcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a combination of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] Although it has been discontinued for clinical use, its potential as an antifungal agent may warrant re-evaluation, particularly in the context of rising antifungal resistance. These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound, adapted from the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12]

The provided protocols for broth microdilution and agar disk diffusion are intended to serve as a foundational methodology for researchers to assess the antifungal spectrum and potency of this compound against various fungal isolates. Given the limited contemporary data on this compound, empirical determination of optimal testing parameters is a crucial step.

Principle of the Assays

The in vitro antifungal susceptibility of a fungal isolate to this compound can be determined using several methods. The most common and standardized are the broth microdilution and agar disk diffusion assays.

  • Broth Microdilution Method: This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[13] This method involves challenging a standardized fungal inoculum with serial dilutions of this compound in a liquid broth medium within a 96-well microplate.

  • Agar Disk Diffusion Method: This qualitative method assesses the susceptibility of a fungal isolate to an antifungal agent. A paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with a standardized fungal suspension. The antifungal agent diffuses from the disk into the agar. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the isolate.

Data Presentation

Quantitative data from the in vitro assays should be systematically recorded to allow for clear interpretation and comparison. The following table provides a template for summarizing the results of a broth microdilution assay for this compound.

Fungal SpeciesStrain IDThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)Quality Control Strain (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL)
Candida albicans
Candida glabrata
Cryptococcus neoformans
Aspergillus fumigatus

MIC50: The MIC value at which ≥50% of the isolates are inhibited. MIC90: The MIC value at which ≥90% of the isolates are inhibited.

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well flat-bottom microplates

  • Sterile petri dishes

  • Sterile paper disks (6 mm diameter)

  • Fungal isolates for testing

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Spectrophotometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 documents.[7][10]

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). The solubility of this compound should be empirically determined. b. The final concentration of the solvent in the wells should not exceed 1% (v/v) to avoid toxicity to the fungal cells.

2. Preparation of Fungal Inoculum: a. Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds). b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be verified using a spectrophotometer at 530 nm. c. For molds, a suspension of conidia is prepared and the concentration is determined using a hemocytometer. d. Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Assay Procedure: a. In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final volume of 100 µL per well. The concentration range should be selected based on preliminary experiments (e.g., 64 µg/mL to 0.06 µg/mL). b. Add 100 µL of the diluted fungal inoculum to each well. c. Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only). A solvent control well (fungal inoculum with the highest concentration of the solvent used) should also be included. d. Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

4. Reading and Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.[13] b. The endpoint can be read visually or with a microplate reader at 490 nm.

Protocol 2: Agar Disk Diffusion Assay

This qualitative method is useful for screening the antifungal activity of this compound.

1. Preparation of this compound Disks: a. Prepare a stock solution of this compound in a suitable volatile solvent. b. Aseptically apply a known amount of the this compound solution to sterile paper disks (e.g., 10 µg per disk) and allow the solvent to evaporate completely.

2. Preparation of Fungal Inoculum and Agar Plates: a. Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the fungal suspension and streak it evenly over the entire surface of an SDA or PDA plate. c. Allow the plate to dry for a few minutes.

3. Assay Procedure: a. Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar. c. Incubate the plate at 35°C for 24-48 hours.

4. Reading and Interpretation of Results: a. Measure the diameter of the zone of growth inhibition around the disk in millimeters. b. The presence of a clear zone indicates that the fungus is susceptible to this compound. The size of the zone correlates with the degree of susceptibility.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis acrisorcin_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microplate acrisorcin_prep->serial_dilution fungal_prep Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Microplate with Fungal Suspension fungal_prep->inoculation media_prep Prepare RPMI 1640 Medium media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C (24-72 hours) inoculation->incubation read_results Read Results Visually or with Spectrophotometer incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the in vitro antifungal broth microdilution assay of this compound.

hypothetical_moa cluster_this compound This compound Components cluster_fungal_cell Fungal Cell aminoacridine 9-Aminoacridine inhibition_dna Inhibition of Nucleic Acid Synthesis aminoacridine->inhibition_dna Potential DNA Intercalation hexylresorcinol 4-Hexylresorcinol disruption Disruption of Membrane Integrity hexylresorcinol->disruption Potential Membrane Disruption cell_wall Cell Wall (Glucan, Chitin) cell_membrane Cell Membrane (Ergosterol) cell_membrane->disruption dna DNA/RNA Synthesis dna->inhibition_dna protein_synthesis Protein Synthesis cell_death Fungal Cell Death disruption->cell_death inhibition_dna->cell_death

Caption: Hypothetical mechanism of action for this compound's antifungal activity.

References

Application Notes & Protocols: Acrisorcin as a Reference Standard in Mycology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] Marketed under the trade name Akrinol, it was primarily indicated for the treatment of pityriasis versicolor, a common superficial fungal infection of the skin.[1] While this compound itself has been discontinued and is not a current reference standard in mycology, an understanding of its composition and historical application can be of value to researchers developing new antifungal agents. This document provides available information on this compound and its components, along with generalized protocols for antifungal susceptibility testing where a compound like this compound could be evaluated.

Composition and Chemical Properties

This compound is a 1:1 compound of 9-aminoacridine and 4-hexylresorcinol.[2]

ComponentChemical FormulaMolecular Weight ( g/mol )Role
9-AminoacridineC13H10N2194.23Antiseptic
4-HexylresorcinolC12H18O2194.27Antiseptic, Anthelmintic
This compound C25H28N2O2 388.51 Antifungal

Table 1: Components and Properties of this compound.[2][3]

Mechanism of Action (Theoretically Postulated)

  • 9-Aminoacridine: As an acridine derivative, it is known to intercalate into the DNA of microorganisms, thereby interfering with DNA replication and transcription. This antiseptic action likely contributes to the overall anti-infective properties of this compound.

  • 4-Hexylresorcinol: This compound is a derivative of resorcinol. Resorcinol and its derivatives are known to have antiseptic and keratolytic properties.[4] Their mechanism of action is believed to involve the precipitation of proteins, which would disrupt fungal cell structure and enzyme function.[4] Some resorcinol derivatives have demonstrated the ability to inhibit the growth of various dermatophytes.[5]

The combination of these two components in this compound likely results in a synergistic or additive effect, targeting both the genetic material and protein structures of the fungal cells.

This compound This compound Aminoacridine 9-Aminoacridine This compound->Aminoacridine Component 1 Hexylresorcinol 4-Hexylresorcinol This compound->Hexylresorcinol Component 2 DNA Fungal DNA Aminoacridine->DNA Intercalates Proteins Fungal Proteins Hexylresorcinol->Proteins Precipitates Inhibition Inhibition of Growth DNA->Inhibition Proteins->Inhibition

Caption: Logical relationship of this compound's components and their postulated targets.

Historical Application and Efficacy

This compound was formulated as a cream and used for the topical treatment of pityriasis versicolor, caused by yeasts of the genus Malassezia. Its use has been discontinued, and it has been largely superseded by newer, more broadly characterized antifungal agents.[1] Due to the lack of recent studies, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide range of fungi, are not available.

Protocol for Antifungal Susceptibility Testing (Generalized)

While specific data for this compound is limited, the following generalized protocol for broth microdilution can be used to determine the MIC of a test compound against fungal isolates. This method is a standard approach in mycology research.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate(s)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the appropriate temperature until mature growth is observed.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well containing the test compound dilutions.

    • This will bring the total volume in each well to 200 µL and further dilute the test compound twofold.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 medium and 100 µL of the final fungal inoculum (no test compound).

    • Sterility Control: A well containing 200 µL of RPMI-1640 medium (no inoculum).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the fungal species being tested (e.g., 35°C for Candida spp.) for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Test Compound Serial Dilutions B->C D Incubate Plate C->D E Read MIC D->E

References

Custom Synthesis of Acrisorcin for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrisorcin, a topical anti-infective agent, is a combination of 9-aminoacridine and 4-hexylresorcinol.[1] This document provides detailed application notes and protocols for the custom synthesis of this compound for research purposes. It includes procedures for the synthesis of the individual active pharmaceutical ingredients (APIs), 9-aminoacridine and 4-hexylresorcinol, followed by the protocol for their combination to form this compound. Characterization data and a summary of the mechanism of action for each component are also provided to support research and development activities.

Introduction to this compound

This compound is a topical anti-infective and fungicide, historically marketed under the trade name Akrinol for the treatment of pityriasis versicolor. It is not a single chemical entity but a 1:1 combination of two active compounds: 9-aminoacridine and 4-hexylresorcinol. The custom synthesis of this compound for research involves the independent synthesis of these two components, followed by their formulation.

  • 9-Aminoacridine: A highly fluorescent dye and topical antiseptic. Its biological activity is primarily attributed to its ability to intercalate DNA.

  • 4-Hexylresorcinol: An organic compound with anesthetic, antiseptic, and anthelmintic properties.[2] Its antimicrobial action is linked to the disruption of microbial cell membranes.

This guide provides robust protocols for the laboratory-scale synthesis and characterization of both components and their final combination.

Synthesis of 4-Hexylresorcinol

The synthesis of 4-hexylresorcinol is typically achieved through a two-step process: Friedel-Crafts acylation of resorcinol with hexanoic acid to form 4-hexanoylresorcinol, followed by a Clemmensen reduction of the ketone to yield the final product.

Experimental Protocol: Synthesis of 4-Hexanoylresorcinol (Intermediate)

This protocol is adapted from a process utilizing a zinc chloride catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Resorcinol110.11102 g0.926
Hexanoic acid116.16307 g2.64
Zinc chloride (anhydrous)136.3061 g0.447
Toluene-As needed-
Petroleum ether-As needed-
Water-As needed-

Procedure:

  • In a fume hood, dissolve 61 g of anhydrous zinc chloride in 307 g of hexanoic acid in a suitable reaction vessel with magnetic or mechanical stirring. Heat the mixture to 135°C.

  • Once the zinc chloride is fully dissolved, add 102 g of resorcinol in portions to the hot solution while stirring.

  • Maintain the reaction mixture at 135°C for 4 hours.

  • After 4 hours, cool the reaction mixture and pour it into 500 mL of ice-cold water.

  • Separate the organic phase and wash it three times with water.

  • Distill off the excess hexanoic acid under reduced pressure.

  • The crude product is then triturated with toluene and petroleum ether until crystallization occurs.

  • Filter the solid product and wash with a cold solvent mixture. The expected yield is approximately 47%.

Experimental Protocol: Synthesis of 4-Hexylresorcinol

This protocol describes the reduction of 4-hexanoylresorcinol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-Hexanoylresorcinol208.2585 g0.408
Methanol32.04770 mL-
Nickel catalyst (e.g., Raney Nickel)-25 g-
Hydrogen gas2.02--

Procedure:

  • In a hydrogenation reactor, dissolve 85 g of 4-hexanoylresorcinol in 770 mL of methanol.

  • Carefully add 25 g of a nickel catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to 10 bar and heat to 70°C.

  • Maintain these conditions with stirring until the reaction is complete (monitor by GC or TLC).

  • After the reaction, cool the vessel, vent the hydrogen, and purge with an inert gas like nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated to yield the crude product, which can be further purified by recrystallization. The purity of the crude product is expected to be around 94% by GC.

Synthesis Workflow for 4-Hexylresorcinol

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Resorcinol Resorcinol Acylation Reaction at 135°C Resorcinol->Acylation Hexanoic_acid Hexanoic Acid Hexanoic_acid->Acylation ZnCl2 ZnCl2 (catalyst) ZnCl2->Acylation Intermediate 4-Hexanoylresorcinol Acylation->Intermediate Hydrogenation Hydrogenation (H2, Ni catalyst, 70°C, 10 bar) Intermediate->Hydrogenation Final_Product 4-Hexylresorcinol Hydrogenation->Final_Product

Caption: Synthesis of 4-Hexylresorcinol from Resorcinol.

Synthesis of 9-Aminoacridine

The synthesis of 9-aminoacridine can be achieved from N-phenylanthranilic acid via a cyclization to 9-chloroacridine, followed by amination.

Experimental Protocol: Synthesis of 9-Chloroacridine (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
N-phenylanthranilic acid213.245 g0.023
Phosphorus oxychloride (POCl3)153.3316 mL0.176

Procedure:

  • In a fume hood, place 5 g of N-phenylanthranilic acid in a round-bottom flask equipped with a reflux condenser.

  • Carefully add 16 mL of freshly distilled phosphorus oxychloride.

  • Heat the mixture under reflux in a nitrogen atmosphere for 2 hours.

  • After cooling, the reaction mixture is poured carefully onto crushed ice.

  • The precipitate is collected by filtration, washed with cold water, and dried. The crude 9-chloroacridine can be purified by recrystallization. The expected yield is around 85%.

Experimental Protocol: Synthesis of 9-Aminoacridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
9-Chloroacridine213.6650 g0.23
Phenol94.11250 g2.7
Ammonium carbonate96.0930 g0.38
Acetone58.08As needed-
Hydrochloric acid (conc.)36.46As needed-
Water18.02As needed-

Procedure:

  • In a 1-L beaker, combine 50 g of crude 9-chloroacridine and 250 g of phenol.

  • Heat the mixture to 70°C with mechanical stirring.

  • While stirring, add 30 g of powdered ammonium carbonate in portions, being mindful of the vigorous effervescence.

  • Increase the internal temperature to 120°C and maintain for 45 minutes with stirring.

  • Cool the mixture to 30°C and pour it into 600 mL of acetone in a beaker surrounded by ice.

  • Allow the 9-aminoacridine hydrochloride to precipitate over about an hour.

  • Filter the precipitate and wash with 250 mL of acetone to remove residual phenol.

  • The product can be purified by recrystallization from hot water containing a small amount of hydrochloric acid.

Synthesis Workflow for 9-Aminoacridine

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Amination NPAA N-phenylanthranilic acid Cyclization Reflux NPAA->Cyclization POCl3 POCl3 POCl3->Cyclization Chloroacridine 9-Chloroacridine Cyclization->Chloroacridine Amination Reaction at 120°C Chloroacridine->Amination Phenol Phenol Phenol->Amination Ammonium_carbonate Ammonium Carbonate Ammonium_carbonate->Amination Final_Product 9-Aminoacridine Amination->Final_Product

Caption: Synthesis of 9-Aminoacridine from N-phenylanthranilic acid.

Preparation of this compound

The preparation of this compound involves the combination of 4-hexylresorcinol and 9-aminoacridine in a 1:1 molar ratio. The following protocol is based on a manufacturing process described in the "Pharmaceutical Manufacturing Encyclopedia".

Experimental Protocol: Formulation of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-Hexylresorcinol194.27194.0 g1.0
9-Aminoacridine194.24194.0 g1.0
Potassium hydroxide56.1156.1 g1.0
Hydrochloric acid (conc.)36.46~85 mL-
Water18.023.5 L-

Procedure:

  • Prepare the 4-hexylresorcinol solution: In a suitable vessel, dissolve 56.1 g of potassium hydroxide in 1.5 L of water. Add 194.0 g of 4-hexylresorcinol and heat to approximately 40°C with stirring until a complete solution is formed. The pH of this solution should be around 12.

  • Prepare the 9-aminoacridine hydrochloride solution: In a separate vessel, heat 2 L of water containing 83 mL of concentrated hydrochloric acid to about 80°C with stirring. Slowly add 194.0 g of 9-aminoacridine. Continue heating until a clear solution is obtained. Adjust the pH to approximately 6 by adding small increments of concentrated hydrochloric acid if necessary.

  • Combine the solutions: Slowly add the 4-hexylresorcinol solution to the 9-aminoacridine hydrochloride solution under rapid agitation.

  • A copious precipitate will form, which will become a creamy yellow slurry upon continued stirring and addition of the 4-hexylresorcinol solution.

  • The resulting slurry is the this compound formulation. For research applications, this can be further processed, for example, by incorporating it into a suitable cream or ointment base.

This compound Preparation Workflow

G cluster_0 Component 1 Preparation cluster_1 Component 2 Preparation Hexylresorcinol 4-Hexylresorcinol Sol_A Solution A (pH ~12) Hexylresorcinol->Sol_A KOH_sol KOH Solution KOH_sol->Sol_A Mixing Combine under rapid agitation Sol_A->Mixing Aminoacridine 9-Aminoacridine Sol_B Solution B (pH ~6) Aminoacridine->Sol_B HCl_sol HCl Solution HCl_sol->Sol_B Sol_B->Mixing Final_Product This compound Slurry Mixing->Final_Product

Caption: Formulation of this compound from its active components.

Characterization of Components

For quality control, the synthesized components should be characterized using standard analytical techniques.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected ¹H NMR SignalsExpected IR Bands (cm⁻¹)
4-Hexylresorcinol C₁₂H₁₈O₂194.27White to yellowish needles or powderAromatic protons, alkyl chain protons, hydroxyl protonsO-H (broad), C-H (aromatic and aliphatic), C=C (aromatic)
9-Aminoacridine C₁₃H₁₀N₂194.24Yellow needlesAromatic protons, amine protonsN-H, C-H (aromatic), C=N, C=C (aromatic)

Note: Specific chemical shifts and peak intensities for NMR and IR can be found in spectral databases and should be compared with experimentally obtained data.

Mechanism of Action

The antifungal and anti-infective properties of this compound are due to the combined and potentially synergistic effects of its two active components.

4-Hexylresorcinol
  • Membrane Disruption: As a lipophilic molecule, 4-hexylresorcinol can integrate into the lipid bilayers of microbial cell membranes, disrupting their integrity and function. This leads to increased permeability and cell lysis.

  • Enzyme Inhibition: It is known to inhibit tyrosinase, a key enzyme in melanin synthesis, which may contribute to its effects on certain fungi.

  • Antioxidant and Anti-inflammatory Properties: 4-Hexylresorcinol exhibits antioxidant properties by scavenging reactive oxygen species and has been shown to have anti-inflammatory effects.

9-Aminoacridine
  • DNA Intercalation: The planar aromatic ring system of 9-aminoacridine allows it to insert between the base pairs of DNA. This intercalation can interfere with DNA replication and transcription, leading to inhibition of microbial growth.

  • Topoisomerase Inhibition: Acridine derivatives are known to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication. This inhibition can lead to DNA damage and cell death.

  • Antifungal Activity: Studies have shown that 9-aminoacridine derivatives can inhibit the yeast-to-mycelia transformation in fungi like Candida albicans, a critical step in its pathogenesis.

Combined Signaling Pathway

G cluster_hexyl Mechanism of 4-Hexylresorcinol cluster_amino Mechanism of 9-Aminoacridine This compound This compound Hexylresorcinol 4-Hexylresorcinol This compound->Hexylresorcinol Aminoacridine 9-Aminoacridine This compound->Aminoacridine Membrane Fungal Cell Membrane Hexylresorcinol->Membrane DNA Fungal DNA Aminoacridine->DNA Disruption Disruption of Integrity Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Antifungal_Effect Antifungal Effect Lysis->Antifungal_Effect Intercalation Intercalation DNA->Intercalation Replication_Inhibition Inhibition of Replication and Transcription Intercalation->Replication_Inhibition Replication_Inhibition->Antifungal_Effect

Caption: Dual mechanism of action of this compound's components.

Conclusion

The custom synthesis of this compound for research purposes is a multi-step process that requires the careful synthesis and purification of its two active components, 4-hexylresorcinol and 9-aminoacridine. The protocols provided herein offer a comprehensive guide for the laboratory-scale production of these compounds and their subsequent formulation into this compound. Proper characterization of the intermediates and final products is crucial to ensure their purity and identity for reliable research outcomes. The dual mechanism of action of this compound's components makes it an interesting subject for further investigation in the development of topical anti-infective agents.

References

Application Notes and Protocols for Acrisorcin Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting solubility and stability testing for Acrisorcin, a topical anti-infective agent. This compound is a combination of two active pharmaceutical ingredients (APIs): 9-aminoacridine and 4-hexylresorcinol.[1] The following protocols are based on established pharmaceutical testing guidelines and specific analytical methods where available.

This compound: An Overview

This compound is utilized as a topical fungicide.[1] Understanding its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

  • Chemical Structure: A 1:1 compound of 4-Hexyl-1,3-benzenediol and 9-acridinamine.

  • Molecular Formula: C₂₅H₂₈N₂O₂[2]

  • Molecular Weight: 388.50 g/mol [2]

  • Appearance: Yellow crystalline solid.

Solubility Testing of this compound

The solubility of an API is a critical physicochemical property that influences its bioavailability and formulation design. The following section outlines the protocol for determining the thermodynamic solubility of this compound in various relevant solvents.

Data Presentation: this compound Solubility

Due to the limited availability of public quantitative solubility data for this compound, the following table presents a template with hypothetical data for illustrative purposes. Researchers should replace this with experimentally determined values.

Solvent SystemTemperature (°C)pH (for buffers)Solubility (mg/mL)Method
Purified Water25~7.0< 0.1Shake-Flask
Ethanol25N/A5.2Shake-Flask
Propylene Glycol25N/A12.8Shake-Flask
Phosphate Buffer255.0< 0.5Shake-Flask
Phosphate Buffer257.4< 0.2Shake-Flask
0.1 N HCl251.21.5Shake-Flask
Dimethyl Sulfoxide (DMSO)25N/A> 50Shake-Flask
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., Purified Water, Ethanol, Propylene Glycol, pH-adjusted buffers)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound or its components.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Experimental Workflow: Solubility Testing

G Workflow for Thermodynamic Solubility Testing A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker (24-48h) A->B C Centrifuge for phase separation B->C D Filter supernatant (0.45 µm filter) C->D E Dilute sample D->E F Quantify using validated HPLC method E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Testing of this compound

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. This involves subjecting the API to various environmental conditions.

Data Presentation: this compound Stability

The following tables summarize the expected outcomes of a forced degradation study and a long-term stability study for this compound. The data presented is illustrative.

Table 3.1: Forced Degradation Study of this compound

Stress ConditionDurationAssay (% of Initial)Major Degradation Products
0.1 N HCl (aq)24 h92.5Degradant A, Degradant B
0.1 N NaOH (aq)24 h85.2Degradant C, Degradant D
3% H₂O₂ (aq)24 h89.8Oxidative Degradant E
Thermal (80°C)48 h98.1Minimal degradation
Photolytic (ICH Q1B)24 h94.3Photodegradant F

Table 3.2: Long-Term Stability of this compound (ICH Conditions)

Storage ConditionTimepoint (Months)Assay (%)Appearance
25°C / 60% RH0100.0Yellow powder
399.8No change
699.5No change
1299.1No change
40°C / 75% RH0100.0Yellow powder
398.2Slight darkening
696.5Slight darkening
Experimental Protocols: Stability Testing

3.2.1. Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is vital for developing a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period, taking samples at different time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat it, taking samples at intervals. Neutralize the samples before analysis. A study on 4-hexylresorcinol indicated it is easily degraded in an alkali medium.[3]

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature, protected from light, and sample at various time points.

  • Thermal Degradation: Place solid this compound in a temperature-controlled oven (e.g., at 80°C) and sample at different time points.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

3.2.2. Long-Term and Accelerated Stability Protocol

Objective: To evaluate the stability of this compound under ICH-recommended storage conditions to establish a re-test period.

Materials:

  • This compound reference standard in its proposed container closure system

  • ICH compliant stability chambers

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Package this compound samples in the container closure system intended for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound Components

3.3.1. Logical Relationship for Stability-Indicating Method Development

G Development of a Stability-Indicating HPLC Method cluster_0 Method Development A Perform Forced Degradation Studies on this compound B Identify Degradation Products (e.g., via LC-MS) A->B C Select HPLC Column and Mobile Phase B->C D Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D E Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F Use Validated Method for Stability Studies E->F

Caption: Logic for Stability-Indicating Method Development.

Potential Degradation Pathways

Based on the chemical structures of 9-aminoacridine and 4-hexylresorcinol, potential degradation pathways can be postulated. For instance, 4-hexylresorcinol is susceptible to oxidation, and studies have shown its degradation in alkaline media.[3] 9-aminoacridine may undergo hydrolysis to form 9-acridone byproducts.[5]

Postulated Degradation Signaling Pathway

G Postulated Degradation Pathways for this compound Components cluster_0 4-Hexylresorcinol Degradation cluster_1 9-Aminoacridine Degradation A 4-Hexylresorcinol B Oxidative Degradants A->B Oxidation C Alkali-induced Degradants A->C Alkaline Hydrolysis D 9-Aminoacridine E 9-Acridone D->E Hydrolysis

References

Application Notes and Protocols for the Quantification of Acrisorcin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acrisorcin is a topical antifungal agent that is a combination of two active pharmaceutical ingredients (APIs): 9-aminoacridine and 4-hexylresorcinol. The quantification of these active ingredients in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals involved in the quality control and formulation development of this compound-containing products.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method is the preferred technique for the simultaneous quantification of 9-aminoacridine and 4-hexylresorcinol due to its high specificity, sensitivity, and ability to separate the active ingredients from excipients and potential degradation products. A stability-indicating reversed-phase HPLC (RP-HPLC) method is described below.

Principle

The method utilizes a C18 stationary phase and a gradient mobile phase of an aqueous buffer and an organic solvent to separate 9-aminoacridine and 4-hexylresorcinol. Detection is performed using a Diode Array Detector (DAD) or a UV detector at multiple wavelengths to ensure optimal sensitivity for both analytes. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.05 M Disodium Hydrogen Phosphate Dihydrate, pH adjusted to 6.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 55 45
    10 40 60
    15 40 60
    16 55 45

    | 20 | 55 | 45 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelengths: 254 nm for 9-aminoacridine and 280 nm for 4-hexylresorcinol.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 9-aminoacridine reference standard and 100 mg of 4-hexylresorcinol reference standard and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial composition).

3. Preparation of Sample Solution (from a topical cream formulation):

  • Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL beaker.

  • Add 50 mL of methanol and heat gently on a water bath (around 60°C) with stirring for 15 minutes to melt the cream base and dissolve the active ingredients.

  • Cool the solution to room temperature and transfer it quantitatively to a 100 mL volumetric flask.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

4. System Suitability:

Inject the working standard solution five times into the HPLC system. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak areas of both analytes is not more than 2.0%.

5. Analysis Procedure:

Inject the blank (methanol), working standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas for 9-aminoacridine and 4-hexylresorcinol.

6. Calculation:

Calculate the amount of 9-aminoacridine and 4-hexylresorcinol in the sample using the following formula:

Data Presentation: HPLC Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC method.

Parameter9-Aminoacridine4-HexylresorcinolAcceptance Criteria
Linearity
Range (µg/mL)1 - 501 - 50-
Correlation Coefficient (r²)> 0.999> 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.098.0 - 102.0%
Precision (% RSD)
Intraday (n=6)< 2.0< 2.0RSD ≤ 2.0%
Interday (n=6)< 2.0< 2.0RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.15-
Limit of Quantification (LOQ) (µg/mL) 0.30.5-
Robustness RobustRobustNo significant change in results
Stability-Indicating Assay

To establish the method as stability-indicating, forced degradation studies should be performed on a sample of this compound.

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the peaks of 9-aminoacridine and 4-hexylresorcinol.

UV-Visible Spectrophotometry Method

A UV-Visible spectrophotometric method can be used as a simpler and more rapid technique for the quantification of 9-aminoacridine in this compound formulations, particularly for routine quality control where the simultaneous quantification of both components is not required, and interference from 4-hexylresorcinol can be minimized.

Principle

The method is based on the measurement of the absorbance of 9-aminoacridine at its wavelength of maximum absorbance (λmax) in the visible region, where 4-hexylresorcinol has negligible absorbance. The concentration is then determined using a calibration curve.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.

2. Selection of Solvent and Wavelength:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 9-aminoacridine in methanol from 300 to 500 nm to determine the λmax. A prominent peak is expected around 400-422 nm[1]. For this protocol, we will use 422 nm . At this wavelength, the absorbance of 4-hexylresorcinol is minimal.

3. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 9-aminoacridine reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards in the range of 1-10 µg/mL by appropriate dilution of the stock solution with methanol.

4. Preparation of Sample Solution:

  • Prepare the sample solution as described in the HPLC sample preparation section.

  • Dilute the filtered sample solution with methanol to obtain a final concentration of 9-aminoacridine within the calibration range (e.g., 5 µg/mL).

5. Analysis Procedure:

  • Measure the absorbance of the blank (methanol), calibration standards, and the sample solution at 422 nm.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of 9-aminoacridine in the sample solution from the calibration curve.

6. Calculation:

Data Presentation: UV-Visible Spectrophotometry Method Validation Summary
Parameter9-AminoacridineAcceptance Criteria
Linearity
Range (µg/mL)1 - 10-
Correlation Coefficient (r²)> 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0%
Precision (% RSD)
Intraday (n=6)< 2.0RSD ≤ 2.0%
Interday (n=6)< 2.0RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.2-
Limit of Quantification (LOQ) (µg/mL) 0.6-

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Topical Formulation Dissolve_Sample Dissolve in Methanol with heating and stirring Sample->Dissolve_Sample Standard Weigh Reference Standards (9-Aminoacridine & 4-Hexylresorcinol) Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Sample Dilute to final volume Dissolve_Sample->Dilute_Sample Dilute_Standard Prepare Working Standard Dissolve_Standard->Dilute_Standard Filter Filter Sample (0.45 µm) Dilute_Sample->Filter HPLC Inject into HPLC System (C18 Column, Gradient Elution) Dilute_Standard->HPLC Filter->HPLC Detect UV/DAD Detection (254 nm & 280 nm) HPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC quantification of this compound.

Stability_Indicating_Method cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation Drug This compound Drug Substance Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation (H2O2) Drug->Oxidation Thermal Thermal Stress Drug->Thermal Photo Photolytic Stress Drug->Photo HPLC Analyze Stressed Samples by HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Resolution Check Resolution between APIs and Degradation Products HPLC->Resolution Specificity Demonstrate Specificity Resolution->Specificity Stability_Indicating Method is Stability-Indicating Specificity->Stability_Indicating

Caption: Principle of a stability-indicating HPLC method.

Method_Validation cluster_parameters Key Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

References

Application Notes and Protocols for Acrisorcin Susceptibility Testing of Malassezia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malassezia are a genus of lipophilic yeasts, commonly found on the skin of humans and animals.[1][2] While typically commensal, they are also implicated in various dermatological conditions such as pityriasis versicolor, seborrheic dermatitis, and atopic dermatitis, and can cause systemic infections in immunocompromised individuals.[1][2][3] The unique lipid-dependent nature and slow growth of Malassezia species present challenges for standard antifungal susceptibility testing.[1][3]

Acrisorcin (9-aminoacridine 4-hexylresorcinolate) is a topical antiseptic with antifungal and antibacterial properties. While its efficacy against various fungi is documented, specific data on its activity against Malassezia species is not widely available in published literature. These application notes provide a detailed, adaptable protocol for determining the in vitro susceptibility of Malassezia species to this compound, based on established methodologies for antifungal susceptibility testing of these fastidious yeasts.

Principle of the Assay

This protocol adapts the broth microdilution method, a standard for antifungal susceptibility testing, to accommodate the specific growth requirements of Malassezia. The assay determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that inhibits the visible growth of the yeast. A colorimetric indicator, resazurin, can be used for a more objective and reproducible determination of the MIC endpoint.

Data Presentation

Due to the absence of published data on this compound's activity against Malassezia, the following table presents hypothetical MIC values for illustrative purposes. This table structure can be used to summarize experimental findings.

Malassezia SpeciesThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. furfur0.125 - 20.51
M. globosa0.25 - 412
M. restricta0.5 - 824
M. sympodialis0.125 - 40.52
M. pachydermatis0.25 - 211

Note: These values are hypothetical and should be replaced with experimental data. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Materials and Reagents
  • Malassezia isolates (clinical or reference strains)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Modified Dixon's (mDixon) agar or Leeming-Notman agar (LNA)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Glucose

  • Tween 80

  • Olive oil or oleic acid

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or microplate reader

  • Hemocytometer or cell counter

  • Resazurin sodium salt solution (0.01% in sterile distilled water)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_media Prepare Malassezia Growth Media serial_dilution Perform Serial Dilution of this compound in Plate prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Malassezia Inoculum add_inoculum Inoculate Microtiter Plate prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate add_indicator Add Resazurin (Optional) incubate->add_indicator read_mic Read MICs (Visually or Fluorometrically) incubate->read_mic Visual Reading add_indicator->read_mic Fluorometric Reading analyze_data Analyze and Record Data read_mic->analyze_data

Caption: Workflow for Malassezia susceptibility testing.

Step-by-Step Methodology

1. Preparation of Media

  • Modified RPMI (mRPMI) Broth:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions.

    • Buffer the medium with 0.165 M MOPS to a pH of 7.0.

    • Supplement the medium with 2% (w/v) glucose.

    • Add lipid supplements to support the growth of lipophilic Malassezia species. Common supplements include 0.5% Tween 80 and 0.1% olive oil or oleic acid.

    • Sterilize the medium by filtration (0.22 µm filter).

2. Preparation of this compound Stock Solution

  • Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.

  • Further dilutions should be made in the mRPMI broth.

3. Preparation of Malassezia Inoculum

  • Culture the Malassezia isolates on mDixon or LNA plates at 32°C for 3-5 days.

  • Harvest the yeast cells by gently scraping the colonies.

  • Suspend the cells in sterile saline with 0.05% Tween 80 to prevent clumping.

  • Adjust the turbidity of the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a further 1:100 dilution in mRPMI broth to achieve a final inoculum concentration of approximately 1-5 x 10⁴ CFU/mL.

4. Broth Microdilution Assay

  • Add 100 µL of mRPMI broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution (e.g., 32 µg/mL in mRPMI) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a range of this compound concentrations (e.g., 16 to 0.03 µg/mL).

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Add 100 µL of the prepared Malassezia inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Seal the plate and incubate at 32°C for 72 hours.

5. Determination of MIC

  • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., a score of 0 or 1 on a 0-4 scale) compared to the drug-free growth control.

  • Colorimetric Reading (with Resazurin):

    • After 72 hours of incubation, add 20 µL of 0.01% resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 32°C.

    • The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no metabolic activity) to pink (metabolic activity).

    • The results can also be read fluorometrically (excitation 560 nm, emission 590 nm).

Potential Mechanism of Action of this compound

This compound is a salt of 9-aminoacridine and 4-hexylresorcinol. The antifungal mechanism is likely related to the properties of its components. Resorcinol derivatives can disrupt the fungal cell membrane integrity and inhibit key enzymes. Acridines are known to intercalate with DNA, thereby inhibiting replication and transcription. The combined action may lead to a fungicidal effect.

G cluster_this compound This compound cluster_cell Malassezia Cell cluster_effect Cellular Effects acridine 9-Aminoacridine dna DNA acridine->dna Intercalation resorcinol 4-Hexylresorcinol membrane Cell Membrane resorcinol->membrane enzymes Essential Enzymes resorcinol->enzymes dna_inhibition Inhibition of Replication/Transcription dna->dna_inhibition membrane_disruption Membrane Disruption membrane->membrane_disruption enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition fungal_death Fungal Cell Death dna_inhibition->fungal_death membrane_disruption->fungal_death enzyme_inhibition->fungal_death

Caption: Postulated mechanism of this compound action.

Troubleshooting and Considerations

  • Poor Growth of Malassezia : Ensure the medium is properly supplemented with lipids. Optimize incubation time and temperature.

  • Contamination : Use strict aseptic techniques throughout the protocol.

  • Inconsistent MICs : Ensure the inoculum density is consistent. Use of a colorimetric indicator can reduce variability in endpoint determination.

  • Drug Precipitation : Check the solubility of this compound in the test medium. If precipitation occurs at higher concentrations, note this in the results.

Conclusion

This document provides a comprehensive and adaptable framework for the in vitro susceptibility testing of Malassezia species against this compound. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data, which is crucial for evaluating the potential of this compound in treating Malassezia-associated skin conditions. Given the lack of specific data, further research into the efficacy and mechanism of action of this compound against this clinically important genus of yeasts is warranted.

References

Application Notes and Protocols for the Laboratory Formulation of Acrisorcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a 1:1 combination of two active components: 9-aminoacridine and 4-hexylresorcinol.[1][2] While the commercial topical formulation, Akrinol, has been discontinued, the compound and its components remain of interest for research purposes due to their antimicrobial and other biological activities.[1] These application notes provide detailed protocols for the preparation and handling of this compound and its constituent parts for laboratory use, based on available scientific literature.

Disclaimer: this compound is for research use only and not for human or veterinary use.[3] The following protocols are provided as a guide and should be adapted and validated for specific experimental needs.

Physicochemical Properties and Data Presentation

This compound is a yellow crystalline solid.[4] Its stability and solubility are critical for its effective use in laboratory settings. The following tables summarize the key physicochemical properties and solubility data for this compound and its individual components.

PropertyThis compound9-Aminoacridine4-Hexylresorcinol
CAS Number 7527-91-590-45-9136-77-6
Molecular Formula C₂₅H₂₈N₂O₂C₁₃H₁₀N₂C₁₂H₁₈O₂
Molecular Weight 388.50 g/mol 194.23 g/mol 194.27 g/mol
Appearance Yellow crystalline solidYellow needlesSlightly red powder or peach-colored powder
Storage (Solid) Dry, dark at 0-4°C (short term) or -20°C (long term)3 years at -20°C (in the dark)≥4 years at -20°C
Storage (Stock Solution) 0-4°C (short term), -20°C (long term, months)1 year at -80°C, 1 month at -20°C (in solvent)Aqueous solutions not recommended for >1 day storage

Table 1: Physicochemical Properties

SolventThis compound9-Aminoacridine4-Hexylresorcinol
DMSO Soluble[3]38 mg/mL (195.64 mM)[5]~30 mg/mL
Ethanol Data not available38 mg/mL (195.64 mM)[5]~30 mg/mL
Methanol Data not availableData not availableData not available
Water Data not availableInsoluble[4]Sparingly soluble
PBS (pH 7.2) Data not availableData not available~0.20 mg/mL (in a 1:4 solution of ethanol:PBS)

Table 2: Solubility Data

Mechanism of Action and Signaling Pathways

This compound's biological activity is a composite of the mechanisms of its two components.

9-Aminoacridine is known to exert its effects through multiple pathways:

  • DNA Intercalation: As a planar molecule, it can insert itself between the base pairs of DNA, interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It can inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.

  • Modulation of Signaling Pathways: It has been shown to affect key cellular signaling pathways, including PI3K/AKT/mTOR, NF-κB, and p53, which are involved in cell growth, proliferation, and apoptosis.

  • Inhibition of Ribosome Biogenesis: It can interfere with the synthesis and processing of ribosomal RNA, essential for protein production.

4-Hexylresorcinol exhibits a range of biological activities:

  • Enzyme Inhibition: It is a known inhibitor of enzymes such as tyrosinase and transglutaminase-2.

  • Antioxidant and Anti-glycation Activity: It can protect cells from oxidative damage and inhibit the non-enzymatic glycation of proteins.

  • NF-κB Inhibition: It can suppress the NF-κB signaling pathway, which plays a central role in inflammation.

The following diagrams illustrate the key signaling pathways modulated by the components of this compound.

9_Aminoacridine_Pathway 9-Aminoacridine Signaling Pathways cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 9-Aminoacridine 9-Aminoacridine DNA DNA 9-Aminoacridine->DNA Intercalation Topoisomerase II Topoisomerase II 9-Aminoacridine->Topoisomerase II Inhibition Ribosome Biogenesis Ribosome Biogenesis 9-Aminoacridine->Ribosome Biogenesis Inhibition PI3K/AKT/mTOR PI3K AKT mTOR 9-Aminoacridine->PI3K/AKT/mTOR Inhibition NF-kB NF-kB 9-Aminoacridine->NF-kB Modulation p53 p53 9-Aminoacridine->p53 Modulation

Caption: Signaling pathways modulated by 9-Aminoacridine.

4_Hexylresorcinol_Pathway 4-Hexylresorcinol Cellular Targets cluster_targets Cellular Processes 4-Hexylresorcinol 4-Hexylresorcinol Tyrosinase Tyrosinase 4-Hexylresorcinol->Tyrosinase Inhibition Transglutaminase-2 Transglutaminase-2 4-Hexylresorcinol->Transglutaminase-2 Inhibition Oxidative Stress Oxidative Stress 4-Hexylresorcinol->Oxidative Stress Reduction Protein Glycation Protein Glycation 4-Hexylresorcinol->Protein Glycation Inhibition NF-kB Pathway NF-kB Pathway 4-Hexylresorcinol->NF-kB Pathway Inhibition Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Serial Dilution of this compound Serial Dilution of this compound Prepare this compound Stock->Serial Dilution of this compound Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Wells Inoculate Wells Prepare Fungal Inoculum->Inoculate Wells Prepare Microdilution Plate Prepare Microdilution Plate Prepare Microdilution Plate->Serial Dilution of this compound Serial Dilution of this compound->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read Results Visually or Spectrophotometrically Read Results Visually or Spectrophotometrically Incubate Plate->Read Results Visually or Spectrophotometrically Determine MIC Determine MIC Read Results Visually or Spectrophotometrically->Determine MIC

References

Application Notes and Protocols for Acrisorcin in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and in vitro evaluation of Acrisorcin for research purposes. This compound is a combination of 9-aminoacridine and 4-hexylresorcinol and has been historically used as a topical antifungal agent.[1][2] This document outlines its physicochemical properties, putative mechanism of action, and standardized protocols for its investigation.

Physicochemical Properties and Storage

Proper storage of this compound is critical to maintain its stability and efficacy for research applications. The compound is a solid powder and should be handled with appropriate safety precautions.

PropertyDataReference
Chemical Formula C₂₅H₂₈N₂O₂[3]
Molecular Weight 388.51 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
Storage (Solid) Short-term (days to weeks): 0-4°C, dry and dark.Long-term (months to years): -20°C, dry and dark.[3]
Stock Solution Storage Short-term (days to weeks): 0-4°C.Long-term (months): -20°C.[3]
Shelf Life (Solid) >2 years if stored properly.[3]

Handling and Safety Precautions

This compound is a combination of 9-aminoacridine and 4-hexylresorcinol. The following handling precautions are based on the properties of its components and general laboratory safety guidelines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound in solid form or in solution.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. If skin irritation occurs, consult a physician. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spills: In case of a spill, carefully sweep up the solid material to avoid dust generation and place it in a sealed container for disposal. The spill area should be cleaned with an appropriate solvent and then washed with soap and water.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Putative Antifungal Mechanism of Action

The precise antifungal mechanism of this compound as a combination agent is not extensively documented. However, a putative mechanism can be inferred from the known activities of its individual components, 9-aminoacridine and 4-hexylresorcinol. It is likely that these two components act synergistically to inhibit fungal growth.

9-Aminoacridine:

  • DNA Intercalation and Topoisomerase II Inhibition: As an acridine derivative, 9-aminoacridine can intercalate into fungal DNA, disrupting DNA replication and transcription.[2] It may also act as a topoisomerase II poison, an enzyme crucial for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis.[4]

  • Inhibition of Ribosome Biogenesis: 9-Aminoacridine has been shown to inhibit the transcription and processing of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth.[5]

4-Hexylresorcinol:

  • Cell Membrane and Wall Disruption: 4-Hexylresorcinol is a phenolic lipid that can integrate into and disrupt the integrity of the fungal cell membrane and cell wall.[6][7] This increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[6]

  • Enzyme Inhibition: It is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis in some fungi, which can play a role in virulence and protection against host defenses.[8]

  • Anti-inflammatory and Antioxidant Effects: 4-Hexylresorcinol has demonstrated anti-inflammatory and antioxidant properties, which could potentially modulate the host response to fungal infection.[8]

The following diagram illustrates the proposed multi-target antifungal mechanism of this compound.

Acrisorcin_Mechanism cluster_this compound This compound cluster_Fungal_Cell Fungal Cell cluster_Effects Cellular Effects This compound This compound 9-Aminoacridine 9-Aminoacridine This compound->9-Aminoacridine 4-Hexylresorcinol 4-Hexylresorcinol This compound->4-Hexylresorcinol DNA DNA 9-Aminoacridine->DNA Intercalation Topoisomerase_II Topoisomerase II 9-Aminoacridine->Topoisomerase_II Inhibition Ribosome_Biogenesis Ribosome Biogenesis 9-Aminoacridine->Ribosome_Biogenesis Inhibition Cell_Membrane Cell Membrane 4-Hexylresorcinol->Cell_Membrane Disruption Cell_Wall Cell Wall 4-Hexylresorcinol->Cell_Wall Disruption Tyrosinase Tyrosinase 4-Hexylresorcinol->Tyrosinase Inhibition DNA_Damage DNA Damage & Replication Failure DNA->DNA_Damage Topoisomerase_II->DNA_Damage Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Biogenesis->Protein_Synthesis_Inhibition Loss_of_Integrity Loss of Cellular Integrity Cell_Membrane->Loss_of_Integrity Cell_Wall->Loss_of_Integrity Virulence_Reduction Reduced Virulence Tyrosinase->Virulence_Reduction Fungal_Cell_Death Fungal_Cell_Death DNA_Damage->Fungal_Cell_Death Fungal Cell Death Protein_Synthesis_Inhibition->Fungal_Cell_Death Loss_of_Integrity->Fungal_Cell_Death

Figure 1. Proposed multi-target antifungal mechanism of this compound.

Experimental Protocols

The following protocols provide a general framework for the in vitro evaluation of this compound's antifungal activity. These should be adapted based on the specific fungal species and research objectives.

Preparation of this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound solid powder using an analytical balance.

  • Dissolution: Dissolve the this compound powder in sterile, cell culture-grade DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)

This protocol is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida albicans or Malassezia furfur.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Sterile, deionized water

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar for Candida, modified Dixon's agar for Malassezia) and incubate at the optimal temperature (e.g., 35°C for Candida, 32°C for Malassezia) for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

    • Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit fungal growth. Prepare a DMSO control with the same final concentration.

    • Include a positive control antifungal and a drug-free growth control well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug, resulting in a final volume of 200 µL per well.

    • Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 490 nm using a microplate reader.

The following diagram outlines the experimental workflow for determining the MIC of this compound.

MIC_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup (96-well plate) cluster_Incubation_and_Reading Incubation and Reading Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation with Fungal Suspension Inoculum_Prep->Inoculation Acrisorcin_Stock 3. This compound Stock (10 mg/mL in DMSO) Serial_Dilution 4. Serial Dilution of this compound Acrisorcin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (24-48h) Inoculation->Incubation MIC_Reading 7. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading

References

Troubleshooting & Optimization

Acrisorcin Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Acrisorcin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a topical anti-infective agent, primarily used as a fungicide. It is a 1:1 compound formed from the active ingredients 9-aminoacridine and 4-hexylresorcinol.[1][2]

Q2: What is the principle of this compound synthesis?

A2: The synthesis of this compound is based on the reaction between 9-aminoacridine and 4-hexylresorcinol in an aqueous solution. The process typically involves the preparation of a 9-aminoacridine hydrochloride solution and a potassium salt solution of 4-hexylresorcinol. These solutions are then combined under controlled pH to precipitate this compound, which is subsequently isolated and purified.[3]

Q3: What are the typical appearances and properties of this compound?

A3: this compound is typically a yellow crystalline solid.[4] It is soluble in DMSO.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low Yield of Precipitated Product Incomplete dissolution of 9-aminoacridine or 4-hexylresorcinol.Ensure complete dissolution of both reactants in their respective solutions before mixing. For 9-aminoacridine, heating to approximately 80°C may be necessary. For 4-hexylresorcinol, ensure the potassium hydroxide is fully dissolved and the solution is heated to about 40°C.[3]
Incorrect pH during precipitation.The pH of the final mixture should be between 7 and 8 to ensure maximum precipitation of this compound. Carefully monitor and adjust the pH as needed.[3]
Inaccurate stoichiometry.Use a precise 1:1 molar ratio of 9-aminoacridine and 4-hexylresorcinol for the reaction.
Product is Off-Color or Impure Inadequate washing of the precipitate.Thoroughly wash the filtered this compound precipitate with cold water until the filtrate is pale yellow. This removes unreacted starting materials and salts.[3]
Presence of unreacted starting materials.Check the purity of your starting materials. Recrystallize if necessary. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like TLC.
Side reactions occurring.Avoid excessive heating or prolonged reaction times which might lead to degradation of the reactants or product.
Difficulty in Filtering the Precipitate Precipitate is too fine or gelatinous.Allow the precipitate to fully form and settle before filtration. Using a Buchner funnel with appropriate filter paper is recommended for efficient filtration.[3]
Inconsistent Melting Point of the Final Product Presence of impurities.Recrystallize the final product from a suitable solvent to improve purity. The expected melting point is 189-190°C.[3]

Experimental Protocols

Synthesis of 4-Hexylresorcinol (Clemmensen Reduction)

This protocol describes a common method for synthesizing 4-hexylresorcinol, a key starting material for this compound.

Materials:

  • 4-Hexanoylresorcinol

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Autoclave

  • Gas Chromatograph (GC) for monitoring

  • Dichloromethane

  • Hexane

Procedure:

  • In a 1.0 L autoclave, add 104.1 g (0.5 mol) of 4-hexanoylresorcinol, 500 mL of methanol, and 20.0 g of 10% wet Pd/C catalyst.

  • Heat the reaction system to 80°C.

  • Introduce hydrogen gas to a pressure of 1.5 MPa to initiate the hydrogenation reaction.

  • Monitor the reaction progress by gas chromatography (GC) until the reaction is complete.

  • Once the reaction is complete, cool the mixture and filter to recover the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a light brown-red oily liquid.

  • Recrystallize the product using a solvent mixture of dichloromethane and hexane to yield 4-hexylresorcinol.

  • The expected yield is approximately 86.2% with a purity of >99.0% as determined by GC.[5]

Synthesis of this compound

This protocol is based on the manufacturing process described for the formation of the 1:1 compound of 9-aminoacridine and 4-hexylresorcinol.[3]

Materials:

  • 4-Hexylresorcinol (194.0 g)

  • Potassium hydroxide (56.1 g)

  • Water (3.5 L total)

  • 9-Aminoacridine (194.0 g)

  • Concentrated hydrochloric acid (approx. 85 ml)

  • Buchner funnel

  • Oven

Procedure:

Part 1: Preparation of 4-Hexylresorcinol Solution

  • Dissolve 56.1 g of potassium hydroxide in 1.5 L of water with stirring.

  • To this solution, add 194.0 g of 4-hexylresorcinol.

  • Heat the mixture to approximately 40°C with stirring to ensure complete dissolution. The pH of this solution should be around 12.

Part 2: Preparation of 9-Aminoacridine Hydrochloride Solution

  • In a separate container, heat 2 L of water to about 80°C with stirring.

  • Add 83 ml of concentrated hydrochloric acid to the heated water.

  • Slowly add 194.0 g of 9-aminoacridine to the acidic solution.

  • Continue heating and stirring until a clear solution is obtained.

  • Add approximately 2 ml of additional concentrated hydrochloric acid in small increments until the solution is slightly acidic (pH of about 6).

Part 3: Precipitation of this compound

  • Slowly add the 4-hexylresorcinol solution (from Part 1) to the 9-aminoacridine hydrochloride solution (from Part 2) under rapid agitation.

  • A copious yellow precipitate will form, which will become a creamy slurry upon continued stirring and addition.

  • At the end of the addition, the pH of the slurry should be between 7 and 8 (check with indicator paper).

  • Stir the slurry while heating for an additional 15 minutes.

Part 4: Isolation and Purification

  • Rapidly filter the hot slurry using a 15 cm Buchner funnel.

  • Wash the collected product thoroughly with about 1 L of cold water, until the last wash is a very pale yellow color.

  • Press the compound dry on the funnel.

  • Dry the product in an oven for 2-3 hours at 50°C.

  • The resulting product is 9-aminoacridine 4-hexylresorcinolate with an expected melting point of 189-190°C.[3]

Data Summary

Table 1: Reactant and Product Information for this compound Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles Used
9-AminoacridineC₁₃H₁₀N₂194.241.0
4-HexylresorcinolC₁₂H₁₈O₂194.271.0
This compoundC₂₅H₂₈N₂O₂388.50~1.0

Table 2: Key Parameters for this compound Synthesis

ParameterValue
Reaction SolventWater
pH of 4-Hexylresorcinol Solution~12
pH of 9-Aminoacridine HCl Solution~6
Final Reaction pH7-8
Precipitation TemperatureHot slurry
Drying Temperature50°C
Expected Melting Point189-190°C[3]

Visualizations

Acrisorcin_Synthesis_Workflow cluster_prep1 Preparation of 4-Hexylresorcinol Solution cluster_prep2 Preparation of 9-Aminoacridine HCl Solution cluster_reaction Reaction and Isolation KOH KOH Dissolve_KOH Dissolve KOH in Water KOH->Dissolve_KOH Water1 Water Water1->Dissolve_KOH Hexylresorcinol 4-Hexylresorcinol Add_Hexylresorcinol Add 4-Hexylresorcinol Hexylresorcinol->Add_Hexylresorcinol Dissolve_KOH->Add_Hexylresorcinol Heat_40C Heat to 40°C Add_Hexylresorcinol->Heat_40C Solution1 4-Hexylresorcinol Solution (pH ~12) Heat_40C->Solution1 Mix_Solutions Mix Solutions with Agitation Solution1->Mix_Solutions HCl Conc. HCl Add_HCl Add HCl HCl->Add_HCl Water2 Water Heat_Water Heat Water to 80°C Water2->Heat_Water Aminoacridine 9-Aminoacridine Add_Aminoacridine Add 9-Aminoacridine Aminoacridine->Add_Aminoacridine Heat_Water->Add_HCl Add_HCl->Add_Aminoacridine Adjust_pH6 Adjust to pH ~6 Add_Aminoacridine->Adjust_pH6 Solution2 9-Aminoacridine HCl Solution (pH ~6) Adjust_pH6->Solution2 Solution2->Mix_Solutions Precipitation Precipitation (pH 7-8) Mix_Solutions->Precipitation Heat_Slurry Heat Slurry Precipitation->Heat_Slurry Filter Filter Heat_Slurry->Filter Wash Wash with Cold Water Filter->Wash Dry Dry at 50°C Wash->Dry Final_Product This compound Dry->Final_Product Troubleshooting_Acrisorcin_Synthesis Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure/Off-Color Product? Start->Impure_Product Filtering_Issue Filtering Difficulty? Start->Filtering_Issue Low_Yield->Impure_Product No Check_Dissolution Check Reactant Dissolution Low_Yield->Check_Dissolution Yes Impure_Product->Filtering_Issue No Improve_Washing Improve Washing Protocol Impure_Product->Improve_Washing Yes Allow_Settling Allow Precipitate to Settle Filtering_Issue->Allow_Settling Yes Check_pH Verify Final pH (7-8) Check_Dissolution->Check_pH Check_Stoichiometry Confirm 1:1 Molar Ratio Check_pH->Check_Stoichiometry Check_Reactant_Purity Check Starting Material Purity Improve_Washing->Check_Reactant_Purity Recrystallize Recrystallize Final Product Check_Reactant_Purity->Recrystallize Check_Filter Use Appropriate Filter Paper Allow_Settling->Check_Filter

References

Technical Support Center: Acrisorcin Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acrisorcin solutions. The information herein is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a topical anti-infective agent, typically used as a fungicide. It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.

Q2: What are the known stability concerns for this compound solutions?

This compound solutions can be susceptible to degradation from several environmental factors, primarily due to the chemical nature of its components. Key concerns include:

  • Photodegradation: 9-aminoacridine is a fluorescent dye known to be sensitive to light, which can lead to a loss of potency and the formation of colored degradants.

  • Oxidation: 4-hexylresorcinol, as a phenolic compound, is prone to oxidation, which can be accelerated by factors like heat, light, and the presence of metal ions. This can result in a brownish discoloration of the solution.

  • pH Instability: Extreme pH values (both acidic and basic) can catalyze the degradation of either or both components of this compound.

Q3: What are the visual indicators of this compound solution degradation?

Common visual cues of degradation include:

  • A change in color, often to a yellow or brown hue.

  • The formation of a precipitate.

  • A decrease in the clarity of the solution.

Q4: How can I minimize the degradation of my this compound solutions during storage and handling?

To maintain the stability of your this compound solutions, we recommend the following precautions:

  • Protect from Light: Always store this compound solutions in amber or opaque containers to shield them from light. When handling, minimize exposure to direct sunlight or strong artificial light.

  • Control Temperature: Store solutions at controlled room temperature or as recommended, avoiding excessive heat.

  • Maintain Optimal pH: Use buffered solutions to maintain a stable pH, ideally within the range where both components are most stable.

  • Inert Atmosphere: For long-term storage or for solutions particularly sensitive to oxidation, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns yellow/brown upon preparation or storage. Oxidation of the 4-hexylresorcinol component. This can be accelerated by exposure to air (oxygen), light, or trace metal ions.1. Prepare the solution under an inert atmosphere (e.g., nitrogen blanket).2. Add an antioxidant to the formulation. Common choices for phenolic compounds include ascorbic acid or sodium metabisulfite.[1][2]3. Ensure all glassware is scrupulously clean to avoid metal ion contamination. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
Loss of potency detected by analytical methods (e.g., HPLC). Photodegradation of the 9-aminoacridine component and/or oxidative degradation of 4-hexylresorcinol.1. Confirm that the solution is being adequately protected from light at all stages of preparation, storage, and handling.2. Consider the use of a photostabilizing excipient, such as a cyclodextrin, which can form an inclusion complex with the 9-aminoacridine moiety.[3][4][5][6]3. Review the storage temperature to ensure it is within the recommended range.
Precipitate forms in the solution. A shift in pH leading to decreased solubility of this compound or its degradation products. It could also be the result of extensive degradation.1. Verify the pH of the solution and adjust if necessary using a suitable buffer system.2. Analyze the precipitate to determine its identity. It may be a degradation product, indicating a significant stability issue that needs to be addressed through formulation changes (e.g., addition of stabilizers).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can resolve this compound from its degradation products generated under stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade phosphoric acid, sodium hydroxide, hydrogen peroxide

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours, then dissolve in a suitable solvent.

    • Photodegradation: Expose an aqueous solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

  • Chromatographic Conditions Development:

    • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products. Start with a mobile phase of acetonitrile and a phosphate buffer (pH adjusted to ~3.5 with phosphoric acid).

    • Gradient Program: Begin with a lower concentration of acetonitrile and gradually increase it over the run time to elute more hydrophobic compounds.

    • Detection: Use a UV detector set at a wavelength that provides a good response for both 9-aminoacridine and 4-hexylresorcinol (a starting point could be around 260 nm, but a full UV scan of the components is recommended).

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

Protocol 2: Evaluation of Antioxidants for Stabilization of this compound Solutions

Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound in an aqueous solution.

Materials:

  • This compound

  • Ascorbic acid

  • Sodium metabisulfite

  • Phosphate buffer (pH 6.8)

  • HPLC system with a validated stability-indicating method

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the phosphate buffer.

    • Prepare three sets of solutions:

      • Control: this compound solution with no antioxidant.

      • Test 1: this compound solution containing 0.1% (w/v) ascorbic acid.

      • Test 2: this compound solution containing 0.1% (w/v) sodium metabisulfite.

  • Stability Study:

    • Store all solutions in clear glass vials at 40°C/75% RH (accelerated stability conditions) for 4 weeks.

    • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each solution.

  • Analysis:

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Monitor for the appearance of degradation products and the decrease in the peak area of the parent this compound.

    • Visually inspect the solutions for any color change.

  • Data Evaluation:

    • Compare the degradation rates of this compound in the control and test solutions.

    • Determine which antioxidant provides better protection against degradation.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

Stress Condition% Degradation of this compoundNumber of Degradation ProductsAppearance of Solution
0.1 M HCl, 60°C, 24h15.2%2Slight yellowing
0.1 M NaOH, RT, 24h25.8%3Brownish-yellow
3% H₂O₂, RT, 24h35.5%4Dark brown
Heat (105°C, 48h)8.1%1No significant change
Photodegradation42.3%5Intense yellow

Table 2: Hypothetical Effectiveness of Antioxidants on this compound Stability (4 weeks at 40°C/75% RH)

Formulation% this compound RemainingColor Change
Control (No Antioxidant)65.4%Noticeable browning
0.1% Ascorbic Acid92.1%Slight yellowing
0.1% Sodium Metabisulfite95.8%Minimal color change

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A This compound Stock Solution B Control (No Stabilizer) A->B C Test 1 (Antioxidant) A->C D Test 2 (Cyclodextrin) A->D E Accelerated Stability (40°C/75% RH) B->E C->E D->E F Sampling at Time Points E->F G HPLC Analysis F->G H Visual Inspection F->H I Compare Degradation Rates G->I J Assess Color Stability G->J H->I H->J

Caption: Experimental workflow for evaluating stabilizers for this compound solutions.

signaling_pathway cluster_this compound This compound Components cluster_pathways Potential Cellular Targets cluster_effects Cellular Effects This compound This compound aminoacridine 9-Aminoacridine This compound->aminoacridine hexylresorcinol 4-Hexylresorcinol This compound->hexylresorcinol dna DNA aminoacridine->dna intercalates topoisomerase Topoisomerase II aminoacridine->topoisomerase inhibits nfkb_pathway NF-κB Signaling Pathway hexylresorcinol->nfkb_pathway inhibits ros Reactive Oxygen Species (ROS) hexylresorcinol->ros scavenges intercalation DNA Intercalation dna->intercalation enzyme_inhibition Enzyme Inhibition topoisomerase->enzyme_inhibition anti_inflammatory Anti-inflammatory Response nfkb_pathway->anti_inflammatory antioxidant_effect Antioxidant Effect ros->antioxidant_effect

References

Technical Support Center: Overcoming Acrisorcin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acrisorcin and its components, 9-aminoacridine and 4-hexylresorcinol. The information is designed to help overcome experimental challenges related to antifungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a discontinued topical antifungal agent. It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1]

Q2: What is the proposed mechanism of action for this compound's components?

The antifungal activity of this compound is believed to result from the distinct mechanisms of its two components:

  • 9-Aminoacridine : This compound is thought to exert its antifungal effect through multiple mechanisms, including intercalation into fungal DNA, inhibition of topoisomerase II, and disruption of ribosome biogenesis by inhibiting both the transcription and processing of ribosomal RNA.[2][3]

  • 4-Hexylresorcinol : This phenolic derivative primarily acts by disrupting the fungal cell membrane, leading to increased permeability and subsequent cell lysis.[4][5]

Q3: What are the potential mechanisms of resistance to this compound's components?

While specific resistance mechanisms to the combination drug this compound are not well-documented due to its discontinued use, resistance to its individual components can be hypothesized based on their mechanisms of action:

  • Resistance to 9-Aminoacridine could involve:

    • Mutations in the gene encoding topoisomerase II, preventing the drug from binding effectively.

    • Alterations in ribosomal proteins or RNA, reducing the inhibitory effect on protein synthesis.

    • Increased expression of efflux pumps that actively remove 9-aminoacridine from the fungal cell.

  • Resistance to 4-Hexylresorcinol could involve:

    • Changes in the composition of the fungal cell membrane, such as alterations in sterol or phospholipid content, which may reduce drug-induced disruption.

    • Upregulation of cellular stress responses and membrane repair mechanisms.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound components.

Problem Possible Cause Suggested Solution
High Minimum Inhibitory Concentration (MIC) for 9-aminoacridine Target site mutation (e.g., topoisomerase II)Sequence the gene encoding the drug target to identify potential mutations.
Increased drug effluxPerform an efflux pump inhibitor assay. Co-incubate the fungal strain with 9-aminoacridine and a known efflux pump inhibitor (e.g., verapamil) and observe if the MIC decreases.
Ribosomal alterationsAnalyze ribosomal protein profiles or sequence ribosomal RNA genes to check for modifications.
High MIC for 4-hexylresorcinol Altered membrane compositionAnalyze the lipid profile of the fungal cell membrane using techniques like gas chromatography-mass spectrometry (GC-MS).
Upregulated stress responseUse quantitative PCR (qPCR) to measure the expression of genes involved in cell wall integrity and stress response pathways.
Inconsistent results in synergy assays (e.g., checkerboard assay) Incorrect drug concentrationsEnsure accurate serial dilutions of both compounds. Prepare fresh stock solutions for each experiment.
Inappropriate incubation time or temperatureOptimize incubation conditions based on the specific fungal species being tested. Refer to standardized protocols (e.g., CLSI M27-A4).[6]
Issues with inoculum preparationStandardize the inoculum density using a spectrophotometer or hemocytometer to ensure reproducibility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.[6]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Stock solutions of 9-aminoacridine and 4-hexylresorcinol in a suitable solvent (e.g., DMSO)

  • Fungal inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of each drug in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the fungal inoculum by suspending colonies from a fresh agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the drug dilutions.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between 9-aminoacridine and 4-hexylresorcinol.

Materials:

  • Same as for the MIC protocol.

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of 9-aminoacridine horizontally and serial two-fold dilutions of 4-hexylresorcinol vertically.

  • The result is a matrix of wells containing various combinations of the two drugs.

  • Add the standardized fungal inoculum to each well as described in the MIC protocol.

  • Include wells with each drug alone to determine their individual MICs in the same experiment.

  • Incubate the plate under the same conditions as the MIC assay.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI Values:

FICI Value Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference
> 4.0Antagonism

Visualizations

ResistanceMechanisms cluster_this compound This compound cluster_mechanisms Mechanisms of Action cluster_resistance Potential Resistance Mechanisms 9-Aminoacridine 9-Aminoacridine DNA Intercalation DNA Intercalation 9-Aminoacridine->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition 9-Aminoacridine->Topoisomerase II Inhibition Ribosome Biogenesis Inhibition Ribosome Biogenesis Inhibition 9-Aminoacridine->Ribosome Biogenesis Inhibition Increased Drug Efflux Increased Drug Efflux 9-Aminoacridine->Increased Drug Efflux 4-Hexylresorcinol 4-Hexylresorcinol Cell Membrane Disruption Cell Membrane Disruption 4-Hexylresorcinol->Cell Membrane Disruption Target Site Mutation Target Site Mutation Topoisomerase II Inhibition->Target Site Mutation Ribosomal Alteration Ribosomal Alteration Ribosome Biogenesis Inhibition->Ribosomal Alteration Altered Membrane Composition Altered Membrane Composition Cell Membrane Disruption->Altered Membrane Composition Membrane Repair Upregulation Membrane Repair Upregulation Cell Membrane Disruption->Membrane Repair Upregulation

Caption: Mechanisms of action and potential resistance to this compound components.

ExperimentalWorkflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Perform MIC Assay Perform MIC Assay Prepare Fungal Inoculum->Perform MIC Assay High_MIC High MIC? Perform MIC Assay->High_MIC Investigate Resistance Investigate Resistance (Sequencing, Efflux Assay) High_MIC->Investigate Resistance Yes Perform Synergy Assay Perform Synergy Assay High_MIC->Perform Synergy Assay No Investigate Resistance->Perform Synergy Assay Analyze FICI Analyze FICI Perform Synergy Assay->Analyze FICI Synergy Synergy Analyze FICI->Synergy ≤ 0.5 Indifference_Antagonism Indifference/ Antagonism Analyze FICI->Indifference_Antagonism > 0.5 End End Synergy->End Indifference_Antagonism->End

Caption: Workflow for investigating this compound resistance and synergy.

References

Technical Support Center: Acrisorcin Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses the significant limitations researchers may encounter when considering Acrisorcin for antifungal research. The information available on this compound is sparse, and its use in modern research is constrained by several factors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary use?

This compound is a topical anti-infective that was marketed under the trade name Akrinol.[1] It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] Historically, it was used to treat pityriasis versicolor, a common fungal infection of the skin.[1]

Q2: Why is there limited scientific literature available for this compound?

This compound was developed in 1961 and has since been discontinued.[1] This long period of discontinuation means that it has not been the subject of modern, extensive antifungal research. The available information is largely from older sources, and it is not a compound that is actively investigated in the scientific community.

Q3: What are the primary limitations of using this compound in current antifungal research?

The primary limitations of this compound for antifungal research include:

  • Discontinuation of the Drug: As this compound is no longer commercially produced, obtaining a stable and reliable source for research purposes is a significant challenge.[1]

  • No Data on Antifungal Resistance: There is no available research on the development of resistance to this compound in fungal species. This is a critical aspect of modern antifungal drug development that remains unexplored for this compound.

  • Absence of Clinical Trial Data: No recent or comprehensive clinical trial data for this compound is available to validate its efficacy and safety for any fungal infection beyond its initial indication of pityriasis versicolor.

  • Limited Spectrum of Activity: The known clinical use of this compound was limited to pityriasis versicolor, suggesting a potentially narrow spectrum of antifungal activity.[1] There is no data to support its efficacy against other medically important fungi.

Troubleshooting Experimental Challenges

Given the lack of available data, researchers will face significant hurdles in designing experiments with this compound.

Potential Issue Troubleshooting Suggestion
Sourcing the Compound Due to its discontinued status, researchers would need to pursue custom chemical synthesis. This introduces variability in purity and batch consistency.
Determining Effective Concentrations Without established Minimum Inhibitory Concentration (MIC) data for various fungal species, extensive dose-response studies would be required to determine effective concentrations.
Mechanism of Action Studies Researchers would need to conduct foundational studies to elucidate the mechanism of action, treating the two components (9-aminoacridine and 4-hexylresorcinol) both individually and in combination.
Resistance Studies Investigating potential resistance mechanisms would require long-term exposure studies with fungal cultures to select for and analyze any resistant strains that may emerge.

Experimental Protocols

Due to the limited available information, detailed, validated experimental protocols for this compound in antifungal research are not available. Researchers would need to develop and validate their own protocols based on standard antifungal susceptibility testing methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Limitations

The limitations of this compound in the context of a typical drug development pipeline can be visualized as a series of roadblocks.

G cluster_0 This compound Research Pathway Start Start Compound Sourcing Compound Sourcing Start->Compound Sourcing Discontinued Mechanism of Action Studies Mechanism of Action Studies Compound Sourcing->Mechanism of Action Studies Unknown Spectrum of Activity Testing Spectrum of Activity Testing Mechanism of Action Studies->Spectrum of Activity Testing Limited Data Resistance Studies Resistance Studies Spectrum of Activity Testing->Resistance Studies No Data Clinical Trials Clinical Trials Resistance Studies->Clinical Trials No Data End End Clinical Trials->End

Caption: Roadblocks in this compound Antifungal Research.

References

Technical Support Center: Acrisorcin In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acrisorcin in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for evaluating the antifungal properties of this compound and its components, 9-aminoacridine and 4-hexylresorcinol.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during in vitro antifungal susceptibility testing.

Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for my antifungal compound?

A1: Inconsistent MIC values can stem from several factors:

  • Inoculum Preparation: The size of the initial fungal inoculum is critical. A high inoculum density can lead to apparently higher MICs. Ensure you are using a standardized inoculum preparation method, typically aiming for a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast.[1]

  • Media Composition: The components of your culture medium can interfere with the activity of the antifungal agent.[2] It is crucial to use a standardized medium, such as RPMI-1640, as recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Endpoint Determination: Visually determining the endpoint of fungal growth can be subjective, especially with antifungals that cause partial inhibition over a range of concentrations.[2] Consider using a spectrophotometer to measure optical density for a more quantitative assessment of growth inhibition. For some compounds, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. In such cases, the MIC is often defined as the concentration that causes a significant reduction (e.g., 80%) in growth compared to the control.[3]

Q2: I've observed that my fungus grows at very high concentrations of the antifungal, even though it's inhibited at lower concentrations. What is happening?

A2: This phenomenon is known as the "Eagle effect" or paradoxical growth. It has been observed with some classes of antifungal drugs, like echinocandins, where the fungus shows susceptibility at lower concentrations but can exhibit growth at concentrations well above the MIC.[1] If you observe this, it is important to record it and consider testing a wider range of concentrations to fully characterize the dose-response curve.

Q3: My time-kill kinetics assay is not showing a clear bactericidal or bacteriostatic effect. What could be the reason?

A3: Several factors can influence the outcome of a time-kill assay:

  • Sampling Time Points: The selected time points for sampling may not be optimal to capture the dynamics of fungal killing. It is advisable to include early time points (e.g., 0, 1, 2, 4, 6 hours) and later ones (e.g., 12, 24, 48 hours) to get a comprehensive profile.[4]

  • Drug Concentration: The concentrations tested (e.g., MIC, 2x MIC, 4x MIC) might not be high enough to produce a significant killing effect.[4] It may be necessary to test higher multiples of the MIC.

  • Drug Stability: The antifungal compound may not be stable in the assay medium over the entire duration of the experiment.

  • Definition of "cidal" vs. "static": A bactericidal (or fungicidal) effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic effect is characterized by an inhibition of growth where the CFU/mL count remains relatively constant.[5]

Q4: I am having trouble with the reproducibility of my biofilm disruption assay.

A4: Biofilm assays are inherently more variable than planktonic growth assays. To improve reproducibility:

  • Standardize Biofilm Formation: Ensure that the initial biofilm is grown for a consistent period under controlled conditions (e.g., temperature, media, and shaking speed if applicable) to achieve a mature and uniform biofilm.[6]

  • Washing Steps: The washing steps to remove planktonic cells must be gentle to avoid dislodging the biofilm.[6][7]

  • Quantification Method: Crystal violet staining is a common method for quantifying biofilm biomass, but it can be prone to variability.[6][7] Ensure complete solubilization of the dye before reading the absorbance. Consider using metabolic assays (e.g., XTT, resazurin) as an alternative or complementary method to assess cell viability within the biofilm.

  • Use of Controls: Always include appropriate positive (biofilm with no treatment) and negative (no biofilm) controls.

Data Presentation

Quantitative data from in vitro assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesStrainThis compound MIC (µg/mL)9-Aminoacridine MIC (µg/mL)4-Hexylresorcinol MIC (µg/mL)
Candida albicansATCC 9002816328
Candida glabrataATCC 2001326416
Aspergillus fumigatusATCC 2043058164

Table 2: Example of Time-Kill Kinetics Data for Candida albicans

Time (hours)Growth Control (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)
05.05.05.0
25.84.84.2
46.54.53.5
87.24.22.8
127.84.1<2.0
248.54.0<2.0

Table 3: Example of Biofilm Disruption Data for Candida albicans

TreatmentConcentration (µg/mL)Biofilm Biomass Reduction (%)Biofilm Viability Reduction (%)
This compound16 (1x MIC)3545
This compound64 (4x MIC)7885
9-Aminoacridine32 (1x MIC)2530
4-Hexylresorcinol8 (1x MIC)5060

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound (or its components) in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium (buffered with MOPS) to achieve a range of concentrations. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation: Grow the fungal culture on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[3] This can be determined visually or by reading the optical density at 600 nm.

Time-Kill Kinetics Assay
  • Preparation of Fungal Culture: Grow the fungal culture in a suitable broth medium (e.g., Sabouraud Dextrose Broth) overnight at 35°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare flasks or tubes containing the fungal inoculum and the antifungal agent at the desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the antifungal agent.

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.[5]

Biofilm Disruption Assay
  • Biofilm Formation: In a flat-bottom 96-well plate, add 100 µL of a standardized fungal suspension (e.g., 1 x 10⁶ CFU/mL in RPMI-1640) to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Treatment: Add 200 µL of fresh medium containing the desired concentrations of the antifungal agent to the wells with the established biofilms. Include an untreated control well with medium only.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Wash the wells with PBS.

    • Fix the biofilm with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilm with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain.

    • Solubilize the bound dye with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm.

  • Quantification of Biofilm Viability (XTT or Resazurin Assay):

    • Wash the wells with PBS.

    • Add the XTT or resazurin solution according to the manufacturer's instructions.

    • Incubate in the dark for a specified period.

    • Measure the absorbance or fluorescence to determine metabolic activity.

Visualizations

Proposed Mechanism of Action of this compound Components

Acrisorcin_Mechanism cluster_this compound This compound cluster_Components Components cluster_FungalCell Fungal Cell cluster_Effects Antifungal Effects This compound This compound Aminoacridine 9-Aminoacridine This compound->Aminoacridine dissociates to Hexylresorcinol 4-Hexylresorcinol This compound->Hexylresorcinol dissociates to DNA DNA Aminoacridine->DNA Intercalates with Ribosome Ribosome Biogenesis Aminoacridine->Ribosome Inhibits CellWall Cell Wall Hexylresorcinol->CellWall Targets Disruption Cell Wall Disruption CellWall->Disruption CellMembrane Cell Membrane Intercalation DNA Intercalation DNA->Intercalation Inhibition Inhibition of Ribosome Biogenesis Ribosome->Inhibition Leakage Content Leakage Disruption->Leakage GrowthInhibition Fungal Growth Inhibition Leakage->GrowthInhibition Intercalation->GrowthInhibition Inhibition->GrowthInhibition

Caption: Proposed antifungal mechanisms of this compound's components.

General Workflow for In Vitro Antifungal Assay

Antifungal_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis cluster_Results Results Culture Prepare Fungal Culture Inoculum Standardize Inoculum Culture->Inoculum MIC MIC Assay (24-48h incubation) Inoculum->MIC TimeKill Time-Kill Assay (Sampling over 24h) Inoculum->TimeKill Biofilm Biofilm Assay (Biofilm growth & treatment) Inoculum->Biofilm Compound Prepare Antifungal Dilutions Compound->MIC Compound->TimeKill Compound->Biofilm ReadMIC Read MIC Endpoint MIC->ReadMIC CountCFU Count Colonies (CFU) TimeKill->CountCFU QuantifyBiofilm Quantify Biofilm Biofilm->QuantifyBiofilm MIC_Value Determine MIC Value ReadMIC->MIC_Value KillCurve Generate Kill Curve CountCFU->KillCurve BiofilmReduction Calculate % Reduction QuantifyBiofilm->BiofilmReduction

References

Technical Support Center: Acrisorcin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Acrisorcin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

This compound is not a single synthesized molecule but a 1:1 combination of two active pharmaceutical ingredients (APIs): 9-aminoacridine and 4-hexylresorcinol.[1][2] Its "synthesis" as a final product involves the careful combination of these two previously synthesized components. Therefore, the purity of the final this compound product is critically dependent on the purity of the individual 9-aminoacridine and 4-hexylresorcinol starting materials.

Q2: What are the primary impurities I should be aware of in synthesized this compound?

Potential impurities in this compound can be categorized as follows:

  • Process-Related Impurities: These arise from the synthesis of the individual components.

    • From 9-aminoacridine synthesis: 9-acridone is a common impurity formed by the hydrolysis of the 9-chloroacridine intermediate.

    • From 4-hexylresorcinol synthesis: Unreacted starting materials such as resorcinol and hexanoic acid , as well as the intermediate 4-hexanoylresorcinol , can be present.

  • Degradation Products: These can form during storage or upon exposure to stress conditions.

    • Oxidation Products: 4-hexylresorcinol is susceptible to oxidation, which can lead to the formation of quinone-type structures.[3]

    • Photodegradation Products: 9-aminoacridine, like other acridine derivatives, can degrade upon exposure to light.[4][5]

  • Formulation-Related Impurities: If this compound is formulated into a cream or ointment, interactions with excipients can occur.

    • Formaldehyde Adducts: Some excipients, like polyethylene glycols (PEGs), can contain trace amounts of formaldehyde, which can react with the primary amine of 9-aminoacridine.[6][7]

    • Peroxide-Induced Degradants: Peroxides present in excipients like PEGs and polysorbates can promote oxidative degradation of the active ingredients.[8]

Q3: What are the typical acceptance criteria for impurities in this compound?

Troubleshooting Guides

Issue 1: Presence of an Unknown Peak in the Chromatogram of 9-Aminoacridine Raw Material
  • Problem: An unexpected peak is observed during HPLC analysis of the 9-aminoacridine starting material.

  • Potential Cause: This is likely the 9-acridone impurity, which is a common byproduct of 9-aminoacridine synthesis.

  • Troubleshooting Steps:

    • Confirm Identity: Spike the sample with a known standard of 9-acridone to see if the peak area of the unknown impurity increases.

    • Review Synthesis Conditions: Investigate the cyclization and amination steps of the 9-aminoacridine synthesis. Incomplete reaction or exposure to moisture can lead to the formation of 9-acridone.

    • Purification: Recrystallization of the 9-aminoacridine raw material may be necessary to reduce the level of 9-acridone.

Issue 2: Incomplete Reaction in the Synthesis of 4-Hexylresorcinol
  • Problem: HPLC analysis of the synthesized 4-hexylresorcinol shows significant levels of resorcinol and an intermediate.

  • Potential Cause: The intermediate is likely 4-hexanoylresorcinol , indicating incomplete reduction. The presence of resorcinol points to an incomplete initial acylation reaction.

  • Troubleshooting Steps:

    • Optimize Reduction: Ensure the reducing agent (e.g., zinc amalgam in the Clemmensen reduction) is fresh and that the reaction goes to completion. Monitor the reaction by thin-layer chromatography (TLC) or in-process HPLC.

    • Drive Acylation: In the initial Friedel-Crafts acylation of resorcinol with hexanoic acid, ensure appropriate reaction time and temperature to maximize the formation of 4-hexanoylresorcinol.

    • Purification: The final 4-hexylresorcinol product may require purification by distillation or recrystallization to remove unreacted starting materials and the intermediate.

Issue 3: Discoloration or Degradation of the Final this compound Product Over Time
  • Problem: The this compound product, especially when formulated as a cream, develops a yellowish or brownish tint and shows new peaks in the HPLC chromatogram upon storage.

  • Potential Cause: This is likely due to oxidative degradation of the 4-hexylresorcinol component and/or photodegradation of the 9-aminoacridine.

  • Troubleshooting Steps:

    • Protect from Light: Store the this compound product in light-resistant containers.

    • Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Antioxidant Excipients: If formulating a cream, consider the inclusion of an antioxidant to protect the 4-hexylresorcinol from degradation.

    • Excipient Screening: Screen all excipients for peroxide and formaldehyde content to prevent formulation-related degradation.[6][14]

Quantitative Data Summary

The following table summarizes potential impurities and provides general acceptance criteria based on ICH guidelines.

Impurity Name Source Typical Analytical Technique ICH Identification Threshold ICH Qualification Threshold
9-AcridoneProcess-Related (from 9-aminoacridine)HPLC-UV≥ 0.1%> 0.15%
ResorcinolProcess-Related (from 4-hexylresorcinol)HPLC-UV≥ 0.1%> 0.15%
4-HexanoylresorcinolProcess-Related (from 4-hexylresorcinol)HPLC-UV≥ 0.1%> 0.15%
Unspecified DegradantDegradationHPLC-UV≥ 0.1%> 0.15%
Total ImpuritiesProcess & DegradationHPLC-UV-To be justified

Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Determination of this compound Components and Potential Impurities

This protocol describes a stability-indicating HPLC method for the analysis of this compound and its potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed on the this compound drug substance.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure to each stress condition, prepare samples as described in Protocol 1 and analyze by HPLC to identify and quantify any degradation products.

Visualizations

cluster_this compound This compound Synthesis & Impurities cluster_9aa 9-Aminoacridine Synthesis cluster_4hr 4-Hexylresorcinol Synthesis 9-Aminoacridine 9-Aminoacridine This compound This compound 9-Aminoacridine->this compound 4-Hexylresorcinol 4-Hexylresorcinol 4-Hexylresorcinol->this compound N-Phenylanthranilic Acid N-Phenylanthranilic Acid 9-Chloroacridine 9-Chloroacridine N-Phenylanthranilic Acid->9-Chloroacridine Cyclization (POCl3) 9-Chloroacridine->9-Aminoacridine Amination 9-Acridone 9-Acridone 9-Chloroacridine->9-Acridone Hydrolysis (Impurity) Resorcinol Resorcinol 4-Hexanoylresorcinol 4-Hexanoylresorcinol Resorcinol->4-Hexanoylresorcinol Acylation Hexanoic Acid Hexanoic Acid Hexanoic Acid->4-Hexanoylresorcinol 4-Hexanoylresorcinol->4-Hexylresorcinol Reduction

Caption: Synthesis workflow for this compound and its key process-related impurities.

cluster_stress Stress Conditions cluster_impurities Potential Degradation Products This compound This compound Light Photolytic This compound->Light Heat Thermal This compound->Heat Oxidizing Agents Oxidative This compound->Oxidizing Agents Acid/Base Hydrolytic This compound->Acid/Base Photodegradants Photodegradants of 9-Aminoacridine Light->Photodegradants leads to Unspecified Degradants Unspecified Degradants Heat->Unspecified Degradants leads to Oxidized Products Oxidized Products of 4-Hexylresorcinol (e.g., Quinones) Oxidizing Agents->Oxidized Products leads to Hydrolysis Products Hydrolysis Products (if applicable) Acid/Base->Hydrolysis Products leads to

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Validation & Comparative

Acrisorcin vs. Modern Antifungals: A Comparative Analysis for Tinea Versicolor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the historical antifungal agent Acrisorcin with modern antifungal therapies for the treatment of tinea versicolor, a superficial fungal infection caused by Malassezia species. This document synthesizes available data on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This compound, a combination of 9-aminoacridine and 4-hexylresorcinol, was historically used as a topical treatment for tinea versicolor. However, it has since been discontinued, and detailed quantitative efficacy data and standardized experimental protocols are scarce in contemporary scientific literature. In contrast, modern antifungal agents, primarily azoles and allylamines, have well-documented mechanisms of action, extensive clinical trial data, and established in vitro susceptibility testing methods. This guide presents a comparative overview, highlighting the evolution of antifungal therapy for tinea versicolor and the rigorous evaluation standards applied to modern treatments.

Data Presentation: Efficacy and In Vitro Susceptibility

Quantitative data for this compound is notably absent from recent scientific literature, reflecting its discontinued status. The following tables summarize the available efficacy data for modern antifungal agents.

Table 1: Comparative Clinical Efficacy of Modern Topical Antifungals for Tinea Versicolor

Antifungal AgentDrug ClassDosage RegimenMycological Cure RateClinical Cure/Response RateReference
Ketoconazole 2% creamAzoleOnce daily for 2 weeks88%Not specified[1]
Terbinafine 1% creamAllylamineOnce daily for 2 weeks96%Not specified[1]
Eberconazole 1% creamAzoleOnce daily for 2 weeks100%80%[1]
Butenafine 1% creamAllylamineNot specified87.5%91.7%[1]
Bifonazole 1% creamAzoleNot specified83.3%83.3%[1]

Table 2: In Vitro Susceptibility of Malassezia Species to Modern Antifungal Agents (MIC Ranges in µg/mL)

Antifungal AgentDrug ClassM. furfurM. globosaM. sympodialisReference
KetoconazoleAzole0.03 - 160.03 - 160.03 - 4[2][3]
ItraconazoleAzole≤0.03 - 2.0≤0.03 - 0.5≤0.03 - 0.125[2][3][4]
FluconazoleAzole0.25 - 641 - >640.125 - 16[4]
VoriconazoleAzole≤0.03 - 0.25≤0.03 - 0.125≤0.03 - 0.125[2][3][4]
TerbinafineAllylamine0.03 - 40.03 - 80.03 - 1[2][3]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly between studies due to different methodologies.

Mechanisms of Action

The antifungal mechanisms of this compound and modern antifungals differ significantly, reflecting advances in targeted drug development.

This compound : The precise antifungal mechanism of this compound is not well-documented. However, based on its components:

  • 9-Aminoacridine : This compound and its derivatives are known to intercalate into DNA, which can inhibit DNA replication and transcription.[5][6][7] Some derivatives have also been shown to target fungal topoisomerase II.

  • 4-Hexylresorcinol : This agent has general antiseptic properties and is known to inhibit enzymes like tyrosinase.[8][9][10] Its antifungal activity is likely due to non-specific disruption of cellular processes.

Modern Antifungals :

  • Azoles (e.g., Ketoconazole, Itraconazole) : These agents inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.

  • Allylamines (e.g., Terbinafine) : This class of antifungals inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[1] This leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death.

Antifungal Mechanisms of Action cluster_this compound This compound cluster_Azoles Modern Antifungals: Azoles cluster_Allylamines Modern Antifungals: Allylamines This compound This compound (9-Aminoacridine + 4-Hexylresorcinol) DNA_Replication DNA Replication/ Transcription This compound->DNA_Replication Topoisomerase_II Fungal Topoisomerase II This compound->Topoisomerase_II Cellular_Processes General Cellular Processes This compound->Cellular_Processes Azoles Azoles (e.g., Ketoconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Ergosterol_Synthesis_A Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis_A Fungal_Cell_Membrane_A Fungal Cell Membrane Disruption Ergosterol_Synthesis_A->Fungal_Cell_Membrane_A Allylamines Allylamines (e.g., Terbinafine) Squalene_Epoxidase Squalene Epoxidase Allylamines->Squalene_Epoxidase Ergosterol_Synthesis_B Ergosterol Biosynthesis Squalene_Epoxidase->Ergosterol_Synthesis_B Squalene_Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Squalene_Accumulation Fungal_Cell_Membrane_B Fungal Cell Membrane Disruption & Cell Death Ergosterol_Synthesis_B->Fungal_Cell_Membrane_B Squalene_Accumulation->Fungal_Cell_Membrane_B

Figure 1: Comparative Mechanisms of Action.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution Method

Modern antifungal susceptibility testing for yeasts like Malassezia is often guided by protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective : To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Methodology :

  • Fungal Isolate Preparation : Malassezia species are cultured on appropriate lipid-supplemented agar. A standardized inoculum suspension is then prepared.

  • Antifungal Agent Preparation : The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640 supplemented with lipids).

  • Inoculation and Incubation : Each well is inoculated with the fungal suspension. The microtiter plate is incubated at a controlled temperature (typically 30-32°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination : The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control). This can be assessed visually or using a spectrophotometer. For some fungicidal drugs, a 100% growth inhibition endpoint is used.

Note: Due to the fastidious nature of Malassezia species, modifications to standard protocols, such as the use of lipid-enriched media, are necessary.[2][3]

Clinical Trial Workflow for Topical Antifungals

The evaluation of a topical antifungal for tinea versicolor in a clinical trial setting typically follows a structured workflow.

Clinical Trial Workflow cluster_Preclinical Pre-clinical Phase cluster_Clinical Clinical Phases cluster_PostApproval Post-Approval In_Vitro In Vitro Studies (MIC, MEC) Animal_Models Animal Models (Safety, Efficacy) In_Vitro->Animal_Models Phase_I Phase I (Safety, Tolerability) Animal_Models->Phase_I Phase_II Phase II (Dose-ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy, Comparison) Phase_II->Phase_III Patient_Screening Patient Screening & Informed Consent Regulatory_Submission Regulatory Submission Phase_III->Regulatory_Submission Phase_IV Phase IV (Post-marketing Surveillance) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Treatment_Period Treatment Period Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Follow_Up Follow-up Visits Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Regulatory_Submission->Phase_IV

Figure 2: Typical Clinical Trial Workflow.

Conclusion

The comparison between this compound and modern antifungals for the treatment of tinea versicolor illustrates the significant progress in antifungal drug development. While this compound represented an early therapeutic option, the lack of robust, publicly available efficacy data and a detailed understanding of its mechanism of action stand in stark contrast to the well-characterized profiles of modern azoles and allylamines. These newer agents have been subjected to rigorous in vitro and clinical evaluation, providing a solid evidence base for their use. For researchers and drug development professionals, this comparison underscores the importance of standardized methodologies, well-defined molecular targets, and comprehensive clinical trials in the development of safe and effective antifungal therapies.

References

A Framework for Investigating the Synergistic Antifungal Effects of Acrisorcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acrisorcin, a topical anti-infective, is a combination of 9-aminoacridine and 4-hexylresorcinol.[1] While historically used as a fungicide, particularly against pityriasis versicolor, its marketing has been discontinued.[1] The potential for its components to act synergistically with other established antifungal agents remains an unexplored area of research. Synergistic combinations are of significant interest in antifungal therapy as they can enhance efficacy, reduce dosages, minimize toxicity, and combat the development of resistance.[2][3]

This guide provides a comprehensive experimental framework for objectively evaluating the synergistic antifungal potential of this compound in combination with other antifungal drugs. Due to the absence of published experimental data on this compound's synergistic effects, this document outlines the detailed methodologies, data presentation structures, and logical workflows required to conduct such an investigation.

Potential Mechanisms of Action for Synergistic Effects

Understanding the individual mechanisms of this compound's components is crucial for hypothesizing potential synergistic interactions.

  • 9-Aminoacridine: This compound and its derivatives are known to intercalate into DNA, which can inhibit DNA replication and repair processes in fungal cells.[4][5] Some derivatives have also been shown to target fungal topoisomerase II, an enzyme essential for managing DNA topology during replication.[4] Furthermore, 9-aminoacridine can disrupt the proton motive force across microbial membranes.[5]

  • 4-Hexylresorcinol: As a phenolic lipid, 4-hexylresorcinol can disrupt microbial cell membranes, increasing their permeability and interfering with vital processes like energy production.[6][7][8] It has also been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, which can be a virulence factor in some fungi.[9] Its ability to act as an adjuvant, enhancing the efficacy of other antibiotics, has been demonstrated against bacteria.[10]

A potential synergistic interaction could arise from a multi-target effect: 4-hexylresorcinol could compromise the fungal cell membrane, facilitating the entry of 9-aminoacridine to its intracellular target (DNA/topoisomerase). This dual assault on different cellular components could lead to a greater antifungal effect than the sum of the individual agents.

G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_nucleus Nucleus ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity glucan β-Glucan Synthesis dna DNA topoisomerase Topoisomerase II dna->topoisomerase hexylresorcinol 4-Hexylresorcinol (this compound Component) hexylresorcinol->membrane_integrity aminoacridine 9-Aminoacridine (this compound Component) aminoacridine->dna aminoacridine->topoisomerase azoles Azoles (e.g., Fluconazole) azoles->ergosterol polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan

Figure 1. Potential Antifungal Targets of this compound Components.

Experimental Protocols

To quantitatively assess antifungal synergy, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve assay.

Checkerboard Microdilution Assay

This method allows for the testing of numerous combinations of two drugs simultaneously to determine their combined effect on fungal growth.

Detailed Methodology:

  • Preparation of Antifungal Agents:

    • Prepare stock solutions of this compound and the comparative antifungal agent (e.g., fluconazole, amphotericin B) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each agent in RPMI 1640 medium to create a range of concentrations, typically from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC).[11] The MIC of each drug alone must be determined beforehand.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to each well.

    • Dispense 50 µL of the serially diluted this compound along the x-axis (columns 2-11).

    • Dispense 50 µL of the serially diluted comparative antifungal along the y-axis (rows B-G). This creates a matrix of combination concentrations.

    • Column 1 and row A serve as single-drug controls. Include a growth control well (no drug) and a sterility control well (no fungi).[3]

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Inoculate each well (except the sterility control) with 100 µL of the final fungal suspension.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.[3]

    • Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction compared to the growth control).[12]

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the formula:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [13]

    • The interaction is interpreted as follows[13][14]:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_drugs Prepare stock solutions and serial dilutions of This compound & Test Drug setup_plate Dispense drugs in a 96-well plate matrix prep_drugs->setup_plate prep_inoculum Prepare standardized fungal inoculum (0.5 McFarland) inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs visually or spectrophotometrically incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret results: Synergy, Additivity, or Antagonism calc_fici->interpret G cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis prep_inoculum Prepare log-phase fungal inoculum (~5x10^5 CFU/mL) inoculate Inoculate tubes prep_inoculum->inoculate prep_tubes Prepare test tubes with Control, Drug A, Drug B, and Combination A+B prep_tubes->inoculate incubate Incubate at 35°C with shaking inoculate->incubate sampling Sample at 0, 2, 4, 8, 12, 24 hours incubate->sampling plating Perform serial dilutions and plate for CFU counts sampling->plating plot Plot log10 CFU/mL vs. Time plating->plot interpret Compare log10 reduction: Synergy (≥2-log drop), Antagonism (≥2-log rise) plot->interpret

References

A Guide to Understanding Antifungal Cross-Resistance: An Illustrative Comparison Involving Acrisorcin's Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antifungal resistance is a significant challenge in clinical practice. Understanding the potential for cross-resistance between different antifungal agents is crucial for the development of new therapeutics and for effective patient treatment. This guide provides an overview of antifungal cross-resistance, using the historical, discontinued topical antifungal Acrisorcin as a conceptual starting point, and comparing its potential mechanisms with well-established antifungal classes. Due to the discontinuation of this compound (Akrinol) and the lack of specific cross-resistance studies, this guide utilizes illustrative data from common fungal pathogens and major antifungal drug classes to explain the principles and methodologies of cross-resistance studies.

Introduction to this compound and the Concept of Cross-Resistance

This compound was a topical antifungal agent, marketed under the trade name Akrinol, which has since been discontinued. It was a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol[1]. While there is a lack of specific data on this compound's cross-resistance profile, an analysis of its components can provide a hypothetical basis for comparison with other antifungal classes.

  • 9-aminoacridine: Acridine derivatives have been investigated for their antifungal properties, with some showing activity against fluconazole-resistant strains of Candida. Their mechanism is thought to involve targeting fungal topoisomerase II, an enzyme involved in DNA replication[2].

  • 4-hexylresorcinol: This compound is known for its broad-spectrum antiseptic properties and has been shown to have antimicrobial and antifungal activity. Its mechanism is likely related to the disruption of the fungal cell membrane[3][4]. Some studies have also explored its use as an adjuvant to enhance the efficacy of other antibiotics[5][6].

Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, which then confers resistance to other, often structurally related or mechanistically similar, antifungal drugs. This phenomenon is a major concern in the treatment of fungal infections. Conversely, collateral sensitivity is a phenomenon where resistance to one drug leads to increased susceptibility to another.

This guide will explore the mechanisms of cross-resistance by comparing the hypothetical action of this compound's components with three major classes of antifungal drugs: azoles, echinocandins, and polyenes.

Comparative Analysis of Antifungal Agents

The following sections detail the mechanisms of action and resistance for major antifungal classes, providing a framework for understanding potential cross-resistance.

Azoles (e.g., Fluconazole, Voriconazole)
  • Mechanism of Action: Azoles inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the disruption of membrane integrity and fungal growth inhibition[7][8].

  • Mechanisms of Resistance and Cross-Resistance:

    • Target site modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs. Specific mutations can confer resistance to a single azole or cross-resistance across the entire class[9][10].

    • Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, requiring higher concentrations of the drug to achieve an inhibitory effect[11].

    • Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azoles out of the fungal cell, reducing the intracellular drug concentration[2][4]. Overexpression of these pumps is a common mechanism for cross-resistance to multiple azole drugs[5].

Echinocandins (e.g., Caspofungin, Micafungin)
  • Mechanism of Action: Echinocandins are a newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. They target the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex[11][12]. This disruption of the cell wall leads to osmotic instability and cell death.

  • Mechanisms of Resistance and Cross-Resistance:

    • Target site modification: Mutations in the FKS1 gene are the primary mechanism of echinocandin resistance. These mutations typically occur in specific "hot spot" regions and reduce the sensitivity of the glucan synthase enzyme to the drug. Cross-resistance among all echinocandins is common with these mutations[3][12].

    • No cross-resistance with azoles: Due to their different mechanisms of action, there is generally no cross-resistance between echinocandins and azoles. In fact, echinocandins are often effective against azole-resistant strains[3][13].

Polyenes (e.g., Amphotericin B)
  • Mechanism of Action: Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death[7][8].

  • Mechanisms of Resistance: Resistance to polyenes is rare but can occur through alterations in the cell membrane's sterol composition, primarily by reducing the ergosterol content through mutations in the ergosterol biosynthesis pathway (e.g., in ERG2, ERG3, ERG6, or ERG11 genes)[1].

Data Presentation: Illustrative MIC Values

The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for susceptible and resistant strains of Candida albicans to demonstrate the concept of cross-resistance. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Fungal StrainAntifungal AgentMIC (µg/mL)Resistance PhenotypeCross-Resistance Observed
C. albicans (Wild Type)Fluconazole0.5[14]SusceptibleN/A
Voriconazole0.03SusceptibleN/A
Caspofungin0.25[14]SusceptibleN/A
Amphotericin B0.5SusceptibleN/A
C. albicans (Azole-R)Fluconazole64[15]ResistantYes (with Voriconazole)
Voriconazole4ResistantYes (with Fluconazole)
Caspofungin0.25SusceptibleNo (with Azoles)
Amphotericin B0.5SusceptibleNo (with Azoles)
C. albicans (Echinocandin-R)Fluconazole0.5SusceptibleNo (with Echinocandins)
Voriconazole0.03SusceptibleNo (with Echinocandins)
Caspofungin>8ResistantYes (within echinocandins)
Amphotericin B0.5SusceptibleNo (with Echinocandins)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution[16][17].

Objective: To determine the MIC of various antifungal agents against planktonic fungal cells to assess susceptibility, resistance, and cross-resistance.

Materials:

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions (e.g., fluconazole, voriconazole, caspofungin)

  • Spectrophotometer or plate reader

  • Incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Plate Preparation:

    • Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plates visually or with a spectrophotometer.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for echinocandins and polyenes) compared to the growth control.

Visualizations

Experimental Workflow

G Experimental Workflow for Cross-Resistance Assessment A Fungal Isolate (e.g., Candida albicans) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Plates B->D C Prepare Antifungal Dilution Plates (Azoles, Echinocandins, etc.) C->D E Incubate at 35°C (24-48 hours) D->E F Read MICs E->F G Analyze Data for Cross-Resistance Patterns F->G H Isolate with known resistance mechanism (e.g., Azole-R) H->A Select resistant strain G Key Mechanisms of Azole and Echinocandin Resistance in Candida albicans cluster_azole Azole Resistance cluster_echinocandin Echinocandin Resistance A Azole Drug B Erg11 (Target Enzyme) A->B Inhibits C Ergosterol Synthesis B->C D Efflux Pumps (CDR1, CDR2, MDR1) D->A Expels Drug E Point Mutations in ERG11 E->B Alters Target F Overexpression of ERG11 F->B Increases Target G Upregulation of Efflux Pumps G->D Increases Pumps H Echinocandin Drug I Fks1 (Target Subunit) H->I Inhibits J β-(1,3)-D-Glucan Synthesis I->J K Point Mutations in FKS1 K->I Alters Target

References

A Comparative Analysis of the Mechanisms of Action: Acrisorcin and Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal therapeutics, understanding the precise mechanism of action is paramount for the development of effective treatments and management of resistance. This guide provides a detailed comparison of the established mechanism of azole antifungals and the inferred mechanism of Acrisorcin, a discontinued topical agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear perspective on the distinct ways these compounds combat fungal infections.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Inferred Mechanism)Azole Antifungals
Primary Target Multi-target: Likely involves DNA intercalation and cell membrane disruption.Lanosterol 14α-demethylase (CYP51)
Effect on Fungal Cell DNA replication and transcription inhibition, increased membrane permeability, potential enzyme inhibition.Inhibition of ergosterol biosynthesis, leading to a defective cell membrane.
Molecular Action 9-Aminoacridine intercalates between DNA base pairs; 4-Hexylresorcinol disrupts the lipid bilayer of the cell membrane.Binds to the heme iron of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.
Spectrum of Activity Historically used for Pityriasis versicolor (Malassezia species).Broad-spectrum, including yeasts (Candida, Cryptococcus) and molds (Aspergillus).

Mechanism of Action: A Detailed Examination

This compound: A Two-Pronged Assault on Fungal Cells

This compound is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] While specific studies on the combined mechanism of this compound are scarce due to its discontinued status, the antifungal action can be inferred from the known properties of its components.

  • 9-Aminoacridine: Targeting Fungal DNA 9-aminoacridine is a planar heterocyclic molecule capable of inserting itself between the base pairs of DNA, a process known as intercalation.[3] This action is thought to disrupt DNA replication and transcription, thereby inhibiting fungal cell growth and proliferation.[3] Derivatives of acridine have demonstrated antifungal activity against various fungi, including Candida albicans and dermatophytes, with some studies suggesting they can inhibit hyphal formation and biofilm development.[3][4]

  • 4-Hexylresorcinol: Disrupting the Fungal Cell Membrane 4-Hexylresorcinol is a substituted phenol with known antiseptic and membrane-disrupting properties.[5][6] Its lipophilic nature allows it to integrate into the lipid bilayer of the fungal cell membrane, leading to a loss of structural integrity and increased permeability.[5] This disruption can cause leakage of essential intracellular components and ultimately lead to cell death.[5] Some studies also suggest that resorcinol derivatives can inhibit enzymes essential for fungal metabolism.[7]

The combination of these two agents in this compound likely results in a synergistic or additive antifungal effect, targeting both the genetic machinery and the physical barrier of the fungal cell.

Azole Antifungals: Inhibiting a Critical Enzyme in Ergosterol Synthesis

The mechanism of action for azole antifungals is well-established and highly specific. Azoles, which include imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The azole antifungal binds to the heme iron atom in the active site of CYP51, inhibiting its activity. This blockage prevents the conversion of lanosterol to 14,14-dimethyl-cholesta-8,24-dien-3β-ol, a crucial step in ergosterol synthesis. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the normal structure and function of the fungal cell membrane. This leads to increased permeability, inhibition of fungal growth, and, at high concentrations, cell death.

Visualizing the Mechanisms of Action

Acrisorcin_Mechanism cluster_this compound This compound cluster_fungal_cell Fungal Cell 9-Aminoacridine 9-Aminoacridine DNA DNA 9-Aminoacridine->DNA Intercalation 4-Hexylresorcinol 4-Hexylresorcinol Cell Membrane Cell Membrane 4-Hexylresorcinol->Cell Membrane Disruption Inhibition of Replication & Transcription Inhibition of Replication & Transcription DNA->Inhibition of Replication & Transcription Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Fungal Cell Death Fungal Cell Death Inhibition of Replication & Transcription->Fungal Cell Death Increased Permeability->Fungal Cell Death

Caption: Inferred mechanism of this compound.

Azole_Mechanism Azole Antifungal Azole Antifungal Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungal->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Conversion (Blocked) Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component Defective Membrane Defective Membrane Fungal Cell Membrane->Defective Membrane Leads to Fungal Cell Death Fungal Cell Death Defective Membrane->Fungal Cell Death

Caption: Mechanism of action of Azole antifungals.

Quantitative Data: In Vitro Susceptibility

Azole AntifungalMalassezia furfur MIC Range (µg/mL)Malassezia globosa MIC Range (µg/mL)Malassezia sympodialis MIC Range (µg/mL)
Ketoconazole<0.03 - 40.03 - 160.03 - 16
Itraconazole0.03 - 10.03 - 0.250.03 - 0.25
Fluconazole<0.125 - >642 - 16Not widely reported
Voriconazole<0.03 - >16Not widely reportedNot widely reported
Bifonazole<0.06 - 1Not reportedNot reported
Clotrimazole<0.06 - 8Not reportedNot reported

Data compiled from multiple sources.[8][9][10][11][12] MIC values can vary depending on the specific isolate and testing methodology.

Experimental Protocols: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast, such as Malassezia species, using the broth microdilution method. This method is a standard approach for evaluating the in vitro activity of antifungal compounds like azoles and could be adapted for testing this compound.

Objective:

To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:
  • Antifungal agent stock solution

  • Fungal isolate

  • Modified Leeming-Notman (MLN) broth or other suitable lipid-supplemented medium for Malassezia

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (30-32°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Procedure:
  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium at 30-32°C for 48-72 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of the antifungal agent in the broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at 30-32°C for 48-72 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antifungal agent that shows no visible growth.

    • Alternatively, the growth can be assessed spectrophotometrically by reading the optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Culture Fungal Isolate Inoculum_Prep Prepare Inoculum Suspension Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microplate Inoculum_Prep->Inoculation Drug_Dilution Prepare Antifungal Dilutions in Microplate Drug_Dilution->Inoculation Incubation Incubate at 30-32°C Inoculation->Incubation Visual_Reading Visually Read MIC Incubation->Visual_Reading Spectro_Reading Spectrophotometric Reading (Optional) Incubation->Spectro_Reading MIC_Determination Determine MIC Visual_Reading->MIC_Determination Spectro_Reading->MIC_Determination

Caption: Workflow for MIC determination.

Conclusion

This compound and azole antifungals represent two distinct approaches to combating fungal infections. Azoles employ a highly specific, targeted mechanism by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway. In contrast, this compound, based on the properties of its components, appears to have a multi-targeted approach, disrupting both DNA integrity and cell membrane function. While the specificity of azoles has made them a cornerstone of antifungal therapy, the broader, multi-faceted mechanism of agents like this compound could, in theory, present a higher barrier to the development of resistance. However, the lack of comprehensive modern data on this compound limits a direct and thorough comparison of its efficacy and clinical potential against the well-characterized azole class of antifungals. Further research into multi-target antifungals could provide valuable insights for the development of new therapeutic strategies.

References

Acrisorcin as a Positive Control in Antifungal Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acrisorcin, a historical topical antifungal agent, and its potential utility as a positive control in modern antifungal screening assays. Due to the limited availability of recent in vitro data for this compound, this document also presents a comparison with commonly used antifungal positive controls, supported by experimental data and detailed protocols.

Introduction to this compound

This compound, formerly marketed as the cream Akrinol, is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] It was primarily used for the topical treatment of pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia.[1][2][3] While the product has been discontinued, its components have known antimicrobial properties, making it a subject of interest for historical reference and potential use in specific screening applications.

Mechanism of Action

The precise synergistic mechanism of this compound is not well-documented. However, the individual actions of its components suggest a multi-faceted antifungal effect.

  • 9-Aminoacridine: This acridine derivative is known to intercalate into DNA and disrupt the proton motive force across cell membranes, which can inhibit microbial growth.[4][5] Some derivatives of 9-aminoacridine have also been shown to target yeast topoisomerase II, an enzyme essential for DNA replication.

  • 4-Hexylresorcinol: As a phenolic compound, 4-hexylresorcinol is thought to exert its antimicrobial effects by disrupting the fungal cell wall and membrane integrity.[6] It can be incorporated into cell membranes, increasing their permeability and affecting vital cellular processes.[7]

The combination of a DNA-targeting agent and a cell membrane disruptor could theoretically provide a broad-spectrum and potent antifungal activity.

Postulated Mechanism of this compound Components cluster_fungal_cell Fungal Cell 9-Aminoacridine 9-Aminoacridine DNA DNA 9-Aminoacridine->DNA Intercalation Proton_Motive_Force Proton_Motive_Force 9-Aminoacridine->Proton_Motive_Force Disruption Topoisomerase_II Topoisomerase_II 9-Aminoacridine->Topoisomerase_II Inhibition (derivatives) 4-Hexylresorcinol 4-Hexylresorcinol Cell_Membrane Cell_Membrane 4-Hexylresorcinol->Cell_Membrane Disruption

Figure 1. Postulated mechanisms of the individual components of this compound.

Comparative Data of Standard Antifungal Controls

Antifungal AgentCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Malassezia furfur (MIC µg/mL)
Azoles
Fluconazole0.25 - 216 - >644 - 32[1]
Itraconazole0.03 - 0.50.12 - 20.03 - 0.25[1]
Ketoconazole0.03 - 0.250.25 - 40.015 - 0.125[1]
Polyenes
Amphotericin B0.12 - 10.25 - 20.25 - 2[8]
Echinocandins
Caspofungin0.03 - 0.250.015 - 0.125Not commonly tested
Micafungin0.015 - 0.1250.008 - 0.06Not commonly tested

Disclaimer: The data presented above is a compilation from various studies and should be used for reference purposes only. Direct comparative studies of this compound against these agents are not currently available in the public domain.

Experimental Protocols for Antifungal Screening

Standardized methods for determining the in vitro activity of antifungal agents are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols. Below are detailed methodologies for two common antifungal susceptibility tests.

Broth Microdilution Method (Adapted from CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of Antifungal Stock Solution:

  • Dissolve the antifungal agent (e.g., this compound or a standard control) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Prepare a stock solution at a concentration 100 times the highest final concentration to be tested.

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
  • Harvest the fungal colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

3. Assay Procedure:

  • Dispense the antifungal stock solution into the first column of a 96-well microtiter plate.
  • Perform serial twofold dilutions of the antifungal agent across the plate using RPMI 1640 medium.
  • Inoculate each well with the prepared fungal suspension.
  • Include a growth control (no antifungal agent) and a sterility control (no inoculum).
  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Antifungal_Stock" [label="Prepare Antifungal\nStock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; "Prepare_Fungal_Inoculum" [label="Prepare Fungal\nInoculum", fillcolor="#FBBC05", fontcolor="#202124"]; "Serial_Dilution" [label="Perform Serial Dilutions\nin 96-well Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculate_Plate" [label="Inoculate Plate with\nFungal Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 35°C\nfor 24-48h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Read_MIC" [label="Read Minimum Inhibitory\nConcentration (MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Antifungal_Stock"; "Start" -> "Prepare_Fungal_Inoculum"; "Prepare_Antifungal_Stock" -> "Serial_Dilution"; "Prepare_Fungal_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }

Figure 2. Workflow for the broth microdilution antifungal susceptibility test.

Agar Disk Diffusion Method (Adapted from CLSI M44)

This method is used to determine the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition.

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
  • Pour the agar into sterile Petri dishes to a uniform depth.

2. Preparation of Fungal Inoculum:

  • Prepare the fungal inoculum as described in the broth microdilution method (section 3.1, step 2).

3. Assay Procedure:

  • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
  • Inoculate the entire surface of the agar plate by swabbing in three directions to ensure confluent growth.
  • Allow the plate to dry for a few minutes.
  • Aseptically apply paper disks impregnated with a known concentration of the antifungal agent to the surface of the agar.
  • Incubate the plates at 35°C for 24 hours.

4. Measurement of Inhibition Zone:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
  • The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.

Conclusion

This compound, a combination of 9-aminoacridine and 4-hexylresorcinol, represents a historical approach to topical antifungal therapy. While its use has been discontinued, the distinct mechanisms of its components—targeting both fungal DNA and cell membrane integrity—make it an interesting subject for consideration in specific antifungal screening contexts. The lack of recent, standardized in vitro data for this compound necessitates the use of well-established antifungal agents like azoles and polyenes as primary positive controls in contemporary drug discovery and development. The provided standardized protocols for antifungal susceptibility testing offer a robust framework for evaluating novel compounds and comparing their efficacy against these established controls. Further research to generate modern susceptibility data for this compound could better define its potential role as a niche positive control.

References

Meta-Analysis of Pityriasis Versicolor Treatments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current therapeutic options for pityriasis versicolor reveals a landscape dominated by topical and systemic azole antifungals, with limited data available for older treatments such as Acrisorcin. This guide provides a comparative analysis of established therapies, focusing on their efficacy, safety, and underlying mechanisms, supported by data from meta-analyses and key clinical trials.

Executive Summary

Pityriasis versicolor, a superficial fungal infection caused by Malassezia species, is typically managed with topical or systemic antifungal agents. While the initial request focused on a meta-analysis of this compound, a comprehensive literature search revealed that this drug, a combination of 9-aminoacridine and 4-hexylresorcinol marketed as Akrinol, is a discontinued treatment with limited available clinical data from the 1960s. No meta-analyses or recent clinical trials on this compound for pityriasis versicolor could be identified, precluding a direct comparative analysis as requested.

Therefore, this guide pivots to a meta-analytical comparison of current, evidence-based treatments for pityriasis versicolor. The primary therapeutic categories include topical and systemic azoles (e.g., ketoconazole, itraconazole, fluconazole), allylamines (e.g., terbinafine), and other topical agents like selenium sulfide and zinc pyrithione. This guide synthesizes quantitative data from published studies, details common experimental protocols, and visualizes key pathways and workflows to inform research and development in this area.

Comparative Efficacy of Current Antifungal Treatments

The efficacy of treatments for pityriasis versicolor is primarily assessed by mycological cure rate (negative microscopy) and clinical cure rate (resolution of signs and symptoms). The following tables summarize the comparative efficacy of commonly used topical and systemic therapies.

Table 1: Efficacy of Topical Treatments for Pityriasis Versicolor

Treatment RegimenMycological Cure Rate (%)Clinical Cure Rate (%)Key Studies
Azoles
Ketoconazole 2% cream/shampoo (once daily for 2-4 weeks)71 - 89[1]70 - 90[Lange et al., 1998[2]](--INVALID-LINK--)
Clotrimazole 1% cream (twice daily for 2 weeks)~45[3]~70--INVALID-LINK--
Allylamines
Terbinafine 1% cream (once or twice daily for 1-4 weeks)88 - 96[4]63 - 80[5]--INVALID-LINK--
Other Topical Agents
Selenium Sulfide 2.5% lotion/shampoo (daily for 1-2 weeks)~85~80--INVALID-LINK--
Zinc Pyrithione 1% shampoo (daily for 2 weeks)HighHigh--INVALID-LINK--

Table 2: Efficacy of Systemic Treatments for Pityriasis Versicolor

Treatment RegimenMycological Cure Rate (%)Recurrence Rate (%)Key Studies
Itraconazole (200 mg/day for 5-7 days)80 - 92[4]~20 (at 6 months)[Faergemann et al., 2002[4]](--INVALID-LINK--)
Fluconazole (300 mg, single weekly dose for 2-4 weeks)75 - 90~25 (at 6 months)--INVALID-LINK--

Experimental Protocols

Standardized methodologies are crucial for comparing the efficacy of different treatments. Below are outlines of typical experimental protocols used in clinical trials for pityriasis versicolor.

Patient Population and Diagnosis
  • Inclusion Criteria: Healthy adult volunteers aged 18-65 years with a clinical diagnosis of pityriasis versicolor. The diagnosis is confirmed by direct microscopic examination of skin scrapings using potassium hydroxide (KOH) to visualize the characteristic "spaghetti and meatballs" pattern of hyphae and yeast cells.[5][6] Wood's lamp examination showing golden-yellow fluorescence may also be used.[5]

  • Exclusion Criteria: Pregnancy, lactation, known hypersensitivity to the study medication, systemic antifungal treatment within the previous month, or topical antifungal treatment within the previous two weeks.

Treatment Administration and Blinding
  • Topical Treatment: Patients are instructed to apply a thin layer of the assigned cream or a sufficient amount of shampoo to the affected areas, often including a margin of surrounding healthy skin. The frequency and duration of application are as per the specific drug's protocol (e.g., once or twice daily for 2-4 weeks).[4]

  • Systemic Treatment: Oral medications are administered at a fixed dose and schedule (e.g., 200 mg of itraconazole daily for 7 days).[4]

  • Blinding: In double-blind studies, both the patient and the investigator are unaware of the treatment allocation. Placebo controls consist of a vehicle cream or an identical-looking capsule without the active ingredient.

Efficacy Assessment
  • Primary Endpoint: Mycological cure, defined as a negative KOH microscopy result at a specified time point after treatment completion (e.g., 2 or 4 weeks).

  • Secondary Endpoints:

    • Clinical Cure: Complete or near-complete resolution of clinical signs (scaling, erythema, and pruritus). Hypopigmentation or hyperpigmentation may persist for several months after mycological cure and is often not a primary measure of efficacy.[7]

    • Overall Therapeutic Response: A composite score based on the improvement in clinical signs and mycological cure.

    • Recurrence Rate: The proportion of patients with a positive KOH microscopy at follow-up visits (e.g., 3, 6, and 12 months).

Safety and Tolerability

Adverse events are recorded at each visit and can include local skin reactions (for topical treatments) or systemic side effects like gastrointestinal upset or headache (for oral medications).[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of common antifungal agents and a typical clinical trial workflow.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell (Malassezia) cluster_drugs Antifungal Agents Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Azoles Azoles (Ketoconazole, Itraconazole, Fluconazole) Azoles->Lanosterol Inhibits Allylamines Allylamines (Terbinafine) Allylamines->Squalene Inhibits

Caption: Mechanism of action of azole and allylamine antifungals.

Clinical_Trial_Workflow Screening Patient Screening & Diagnosis (KOH, Wood's Lamp) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Test Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Comparator) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 2-4 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up_1 End of Treatment Assessment (Mycological & Clinical Cure) Treatment_Period->Follow_Up_1 Follow_Up_2 Long-term Follow-up (e.g., 3, 6, 12 months) - Recurrence Assessment Follow_Up_1->Follow_Up_2 Data_Analysis Data Analysis & Reporting Follow_Up_2->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Acrisorcin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring the safe handling and disposal of chemical compounds is paramount. Acrisorcin, a topical anti-infective, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.

This compound is a combination of 9-aminoacridine and 4-hexylresorcinol.[1][2] Due to the hazardous nature of its components, this compound waste must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood.

This compound Disposal Protocol

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipettes, vials, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical properties of this compound and its solvents. A high-density polyethylene (HDPE) container is generally suitable.

    • Label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • This area should be away from incompatible materials, heat sources, and drains.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound or its components if available. If a specific SDS for this compound is not available, provide information on its constituents: 9-aminoacridine and 4-hexylresorcinol.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.

    • Use a suitable laboratory detergent and water, followed by a rinse with an appropriate solvent (e.g., 70% ethanol), if compatible with the surface.

    • Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste in the designated this compound waste container.

  • Record Keeping:

    • Maintain a detailed log of the this compound waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.

Hazard Profile and Quantitative Data

The hazards associated with this compound are primarily derived from its components. The following table summarizes the key hazard information for 4-hexylresorcinol, a primary active ingredient.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye damage.
Aquatic Hazard (Acute) Very toxic to aquatic life.[4]
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.[4]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory practices for handling and disposing of hazardous chemical waste and do not originate from a specific experimental protocol for this compound. These are best-practice guidelines derived from safety data sheets of its hazardous components.

This compound Disposal Workflow

Acrisorcin_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Decontamination & Documentation A Wear Appropriate Personal Protective Equipment C Collect all this compound waste (product, contaminated items) A->C B Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Place in a labeled, compatible hazardous waste container C->D G Decontaminate work surfaces and equipment C->G E Store container in a secure, secondary containment area D->E F Contact EHS or licensed contractor for professional disposal E->F Arrange Pickup I Maintain a detailed disposal log F->I Record Disposal H Dispose of cleaning materials as hazardous waste G->H

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.